PROTAC BRD4 Degrader-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H77F2N9O12S4/c1-37-53(86-36-69-37)39-21-19-38(20-22-39)28-68-57(76)49-26-43(85-60(79)84-35-62(5,6)87-89(9,82)83)32-73(49)59(78)54(61(2,3)4)70-50(74)18-16-14-12-10-11-13-15-17-23-65-56(75)44-27-48-45(24-40(44)34-88(8,80)81)46-33-71(7)58(77)52-51(46)41(29-66-52)31-72(48)55-47(64)25-42(63)30-67-55/h19-22,24-25,27,29-30,33,36,43,49,54,66H,10-18,23,26,28,31-32,34-35H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t43-,49+,54-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOQCGGMHFUNNF-FDTYQFAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H77F2N9O12S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Advent of Targeted Protein Degradation: A Technical Guide to the Discovery and Development of PROTAC BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted therapy is undergoing a paradigm shift, moving beyond traditional occupancy-based inhibition to a revolutionary strategy of induced protein degradation. Proteolysis-targeting chimeras (PROTACs) represent the vanguard of this new modality. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator, has emerged as a high-value therapeutic target in oncology due to its critical role in driving the expression of potent oncogenes such as MYC.[3] This technical guide provides an in-depth exploration of the discovery and development of PROTACs targeting BRD4, offering structured data, detailed experimental protocols, and visual workflows to empower researchers in this dynamic field.
The PROTAC Mechanism of Action: A Catalytic Approach
Unlike conventional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically to induce the degradation of a target protein.[4] A single PROTAC molecule can mediate the destruction of multiple target protein molecules, potentially leading to a more profound and durable pharmacological effect at lower doses.[2]
The mechanism involves several coordinated steps:
-
Binding Events: A PROTAC, composed of a ligand for the target protein (e.g., BRD4), a ligand for an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]), and a chemical linker, enters the cell.[2]
-
Ternary Complex Formation: The PROTAC acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity to form a key ternary complex.[5][6]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1]
-
Proteasomal Degradation: The polyubiquitinated BRD4 is now recognized as "waste" by the cell and is subsequently degraded by the 26S proteasome.[2][6] The PROTAC molecule is then released and can engage another target protein, restarting the cycle.[5]
BRD4 Signaling and Rationale for Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic "readers."[3] It binds to acetylated lysine residues on histones, recruiting transcriptional machinery to promoters and super-enhancers to drive the expression of key genes involved in cell cycle progression and proliferation.[7][8]
A primary downstream target of BRD4 is the proto-oncogene MYC, a master transcriptional regulator that is dysregulated in a majority of human cancers.[9][10] By occupying super-enhancers that control MYC expression, BRD4 is critical for its sustained transcription.[3] Therefore, targeting BRD4 offers a powerful strategy to suppress MYC levels. While small-molecule inhibitors like JQ1 can displace BRD4 from chromatin, their effect can be transient. PROTAC-mediated degradation removes the entire BRD4 protein scaffold, leading to a more complete and durable suppression of downstream signaling.[6][11]
Key BRD4 Degraders: A Comparative Overview
The development of BRD4 degraders began with pioneering molecules that validated the therapeutic concept. Key examples include dBET1, MZ1, and compounds from Arvinas such as ARV-771 and ARV-825. These degraders utilize different E3 ligase ligands and linkers, resulting in varied degradation profiles, selectivity, and potency.
Quantitative Data on Prominent BRD4 Degraders
The following tables summarize key performance metrics for well-characterized BRD4 degraders across various cancer cell lines.
Table 1: Degradation Potency (DC50) of BRD4 Degraders (DC50 is the concentration required to degrade 50% of the target protein)
| Compound | E3 Ligase Ligand | Cell Line | DC50 (nM) | Citation(s) |
| MZ1 | VHL | H661 | 8 | |
| VHL | H838 | 23 | ||
| VHL | HeLa | ~2-20 | [12] | |
| ARV-771 | VHL | 22Rv1 (Prostate) | < 5 | [13] |
| VHL | Pan-BET | < 1 | [14] | |
| ARV-825 | CRBN | Burkitt's Lymphoma | < 1 | [15] |
| dBET1 | CRBN | MV4;11 (AML) | ~100 (for >85% degradation) | [16] |
Table 2: Anti-proliferative Activity (IC50) of BRD4 Degraders (IC50 is the concentration required to inhibit 50% of cell proliferation)
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| MZ1 | 697 (B-ALL) | 0.117 | [17] |
| RS4;11 (B-ALL) | 0.199 | [17] | |
| dBET1 | MV4;11 (AML) | 0.14 | [18] |
| Kasumi-1 (AML) | 0.148 | [3][19] | |
| NB4 (AML) | 0.336 | [3][19] | |
| THP-1 (AML) | 0.355 | [3][19] |
Experimental Protocols for BRD4 Degrader Development
Rigorous and reproducible experimental methods are crucial for the discovery and optimization of PROTACs. The following sections provide detailed protocols for key assays in the BRD4 degrader development workflow.
Protocol: Western Blot for BRD4 Degradation (DC₅₀ Determination)
Western blotting is the gold-standard method for quantifying the reduction in target protein levels.[1] It is used to determine a PROTAC's potency (DC₅₀) and maximal degradation (Dₘₐₓ).[1]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MV4;11) in 6-well plates at a density that achieves 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[20]
-
Prepare serial dilutions of the BRD4 PROTAC in fresh culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).[21]
-
Aspirate the old medium and treat cells with the PROTAC dilutions. Incubate for a predetermined period (e.g., 18-24 hours) at 37°C and 5% CO₂.[20]
2. Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells once with ice-cold PBS.[20]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[21]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes.[20]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[21]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[20]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[20]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.[1][20]
4. Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[21]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for BRD4. Also, probe for a loading control (e.g., GAPDH, β-actin).[21]
-
Wash the membrane three times with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a digital imager.[10]
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control signal for each lane.
-
Calculate the percentage of remaining BRD4 relative to the vehicle control.
-
Plot the percentage of BRD4 remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ value.
Protocol: NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify the formation of the BRD4-PROTAC-E3 ligase ternary complex in real-time.[4][9]
1. Cell Preparation and Transfection:
-
Use a suitable cell line, such as HEK293T.
-
Co-transfect cells with two plasmids: one expressing BRD4 fused to the NanoLuc® luciferase donor and another expressing the E3 ligase component (e.g., VHL or CRBN) fused to the HaloTag® acceptor. Optimize the donor-to-acceptor plasmid ratio to minimize background signal.[9]
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.[9]
2. Compound and Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in Opti-MEM™ medium.
-
Prepare the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and the Nano-Glo® Live Cell Substrate (donor substrate) according to the manufacturer's protocol.[9]
3. Assay Execution:
-
(Optional) To prevent subsequent degradation and isolate the complex formation event, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours.[4][9]
-
Add the prepared HaloTag® ligand to the cells and incubate.
-
Add the PROTAC dilutions to the appropriate wells and incubate for the desired time (e.g., 2 hours).
-
Add the Nano-Glo® Live Cell Substrate to all wells.
4. Signal Measurement and Data Analysis:
-
Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer equipped with appropriate filters.[9]
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Correct the ratios by subtracting the vehicle control ratio.
-
Plot the corrected NanoBRET™ ratio against the log of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal complex formation) and BRETₘₐₓ.
Protocol: HiBiT Assay for Quantifying Protein Degradation
The HiBiT system is a sensitive, bioluminescent, antibody-free method for quantifying protein levels, making it ideal for high-throughput screening of degraders.[2][7]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the small 11-amino-acid HiBiT tag to the endogenous BRD4 gene locus in the desired cell line.[7] This ensures protein expression remains under its native promoter.
-
Select and expand a clonal cell line with the correct HiBiT insertion.
2. Lytic Endpoint Assay:
-
Plate the HiBiT-BRD4 cells in a white, 96- or 384-well plate and treat with serial dilutions of the PROTAC for a set time (e.g., 24 hours).[7]
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent by mixing the LgBiT protein and lytic substrate into the lytic buffer.[7]
-
Add a volume of the detection reagent equal to the culture medium volume in each well.[6]
-
Mix on an orbital shaker for 3-10 minutes to ensure complete cell lysis and signal generation.[6]
-
Measure luminescence on a plate reader. The signal is directly proportional to the amount of HiBiT-BRD4 protein.
3. Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to calculate DC₅₀ and Dₘₐₓ.
Protocol: MTT/MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of BRD4 degradation.[22][23]
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium.[13]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[16]
2. MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[22][24]
-
Add 100 µL of MTT solvent/solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the crystals.[23]
-
Mix thoroughly and incubate (e.g., 15 minutes on an orbital shaker) to ensure complete solubilization.[22]
3. Absorbance Measurement and Data Analysis:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.[23]
-
Subtract the background absorbance from a media-only control.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The development of PROTAC BRD4 degraders represents a significant leap forward in targeting a critical oncogenic driver. The ability to induce complete and sustained protein removal offers distinct advantages over traditional inhibition, including the potential to overcome resistance and achieve a more profound therapeutic effect. A deep understanding of structure-activity relationships, ternary complex kinetics, and the application of rigorous, quantitative experimental protocols are paramount for the rational design of next-generation degraders.[6] As the field continues to mature, the exploration of novel E3 ligase ligands, optimized linker chemistries, and advanced delivery strategies will further expand the power and reach of PROTAC technology against BRD4 and other challenging therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. rndsystems.com [rndsystems.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
Chemical structure and synthesis of PROTAC BRD4 Degrader-24
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of PROTAC BRD4 Degrader-24, a selective degrader of Bromodomain-containing protein 4 (BRD4). The information presented is based on the findings reported in the European Journal of Medicinal Chemistry.
Chemical Structure
This compound, referred to as "PROTAC molecule 24" in the primary literature, is a heterobifunctional molecule designed to induce the degradation of the long isoform of BRD4 (BRD4-L) and BRD3.[1][2][3] Its structure consists of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
While the exact chemical structure of this compound is proprietary and not publicly available in full detail without access to the specific publication's supplementary materials, its design is based on established principles of PROTAC technology. The BRD4-binding component is likely derived from a known BET inhibitor, and the E3 ligase ligand is a small molecule that engages an E3 ligase such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. While the precise, step-by-step protocol is detailed within the supplementary information of the source publication, a general workflow can be inferred from standard PROTAC synthesis methodologies.
A representative synthetic workflow for a BRD4-targeting PROTAC is illustrated below. This diagram outlines the key conceptual steps involved in assembling the final heterobifunctional degrader from its constituent parts: the BRD4 ligand, the E3 ligase ligand, and the linker.
Biological Activity and Data
This compound has been shown to selectively induce the degradation of BRD3 and the long isoform of BRD4 (BRD4-L), while not affecting BRD2 or the short isoform of BRD4 (BRD4-S) in various cancer cell lines.[1][2][3] An optimized lead compound from the same study, designated as compound 28, also demonstrated robust antitumor activity in a mouse xenograft model through the selective degradation of BRD3 and BRD4-L.[1][2]
Quantitative data regarding the biological activity of this compound and the related compound 28 are summarized in the tables below.
Table 1: In Vitro Degradation Profile of this compound
| Target Protein | Degradation Observed | Cell Lines Tested |
| BRD2 | No | MM.1S, HGC-27, MCF-7, A549, HeLa, HepG2 |
| BRD3 | Yes | MM.1S, HGC-27, MCF-7, A549, HeLa, HepG2 |
| BRD4-L | Yes | MM.1S, HGC-27, MCF-7, A549, HeLa, HepG2 |
| BRD4-S | No | MM.1S, HGC-27, MCF-7, A549, HeLa, HepG2 |
Table 2: In Vivo Activity of Optimized Lead Compound 28
| Parameter | Result | Model |
| BRD3 Degradation | Selective degradation observed | MM.1S mouse xenograft |
| BRD4-L Degradation | Selective degradation observed | MM.1S mouse xenograft |
| Antitumor Activity | Robust | MM.1S mouse xenograft |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are provided in the source publication. Key experimental procedures typically include:
-
Chemical Synthesis: Standard organic chemistry techniques for the multi-step synthesis of the final compound, including reaction setup, monitoring, workup, and purification (e.g., flash chromatography, HPLC).
-
Structural Characterization: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure and purity of the synthesized PROTAC.
-
Cell Culture: Maintenance of various cancer cell lines under appropriate conditions for subsequent biological assays.
-
Western Blotting: A standard immunoassay to detect and quantify the levels of specific proteins (BRD2, BRD3, BRD4-L, BRD4-S, and a loading control like GAPDH or β-actin) in cell lysates after treatment with the PROTAC at different concentrations and time points. This is the primary method to assess protein degradation.
-
In Vivo Xenograft Studies: For the optimized lead compound, this involves the implantation of human cancer cells into immunocompromised mice, followed by treatment with the compound to evaluate its effect on tumor growth and target protein levels in the tumor tissue.
Signaling Pathway
The mechanism of action of this compound involves hijacking the cell's own ubiquitin-proteasome system to induce the degradation of BRD4. The following diagram illustrates this signaling pathway.
References
Mechanism of action of PROTAC BRD4 Degrader-24
An In-Depth Technical Guide to the Mechanism of Action of PROTAC BRD4 Degraders
This guide provides a detailed examination of the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 4 (BRD4). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic modality. The guide will cover the general mechanism, present specific data for known BRD4 degraders that may be referred to as "Degrader-24," detail relevant experimental protocols, and provide visualizations of key processes.
Introduction to BRD4 and PROTAC Technology
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic "readers."[1] BRD4 plays a crucial role in regulating gene expression by binding to acetylated lysine (B10760008) residues on histones, which in turn recruits transcriptional machinery to drive the expression of key oncogenes like c-MYC.[2] Its overexpression and function are strongly implicated in the proliferation and survival of various cancer cells, making it a prominent target for cancer therapy.[3][4]
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that shifts the paradigm from simple inhibition to targeted protein elimination.[4] Unlike traditional small-molecule inhibitors that block a protein's active site, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade a target protein.[5] This approach offers several advantages, including the ability to target "undruggable" proteins, a catalytic mode of action, and the potential to overcome resistance mechanisms associated with inhibitors.[6]
Core Mechanism of Action: BRD4 Degradation
A BRD4-targeting PROTAC consists of three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[7][8] The degradation process is a catalytic cycle involving several distinct steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to a BRD4 protein and an E3 ligase, bringing them into close proximity to form a key ternary complex (BRD4-PROTAC-E3 Ligase).[6] The stability and conformation of this complex are critical for the efficiency and selectivity of the degradation process.
-
Ubiquitination : Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 conjugating enzyme to lysine residues on the surface of the BRD4 protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated BRD4 is now marked as "waste" and is recognized by the 26S proteasome, the cell's protein degradation machinery.[9] The proteasome unfolds and degrades the BRD4 protein into small peptides.
-
PROTAC Recycling : After inducing ubiquitination, the PROTAC molecule is released from the complex and can bind to another BRD4 protein and E3 ligase, initiating a new cycle of degradation.[10] This catalytic activity allows for potent protein degradation at sub-stoichiometric concentrations.
Profile of Specific BRD4 Degraders
The term "PROTAC BRD4 Degrader-24" is not uniquely assigned to a single public compound. However, literature points to at least two distinct molecules that could be the subject of interest: BETd-246 and PROTAC molecule 24 .
BETd-246: A Pan-BET Degrader
BETd-246 is a second-generation, CRBN-based PROTAC that acts as a potent pan-BET degrader, efficiently depleting BRD2, BRD3, and BRD4.[4][7] It was developed from the BET inhibitor BETi-211 and has shown significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models.[3][4] BETd-246 induces robust growth inhibition and apoptosis in cancer cells.[3]
PROTAC Molecule 24: A Selective Degrader
In contrast to pan-BET degraders, "PROTAC molecule 24" is described as a novel compound with unique selectivity. It promotes the degradation of BRD3 and the long isoform of BRD4 (BRD4-L), while sparing BRD2 and the short isoform of BRD4 (BRD4-S) in multiple cancer cell lines.[4][11] This isoform and paralog selectivity could be advantageous for reducing potential toxicity and further investigating the specific functions of these proteins.[11]
Data Presentation: Quantitative Analysis of BRD4 Degraders
The following tables summarize the available quantitative data for representative BRD4 PROTACs to allow for clear comparison of their activity.
Table 1: Degradation Potency of BETd-246 in TNBC Cells
| Parameter | Cell Line | Concentration & Time for Depletion | Reference |
| BRD2/3/4 Depletion | Representative TNBC lines | 30-100 nM for 1 hour | [1][7][12] |
| BRD2/3/4 Depletion | Representative TNBC lines | 10-30 nM for 3 hours | [1][7][12] |
Table 2: Anti-proliferative and Apoptotic Activity of BETd-246
| Parameter | Cell Line | Conditions | Effect | Reference |
| Growth Inhibition | Majority of 13 TNBC lines | - | IC₅₀ < 1 µM | [3][12] |
| Apoptosis Induction | MDA-MB-468 | 100 nM for 24/48 hours | Strong induction | [1] |
| Cell Cycle Arrest | TNBC lines | 100 nM for 24 hours | Pronounced arrest | [1] |
Table 3: Activity of Pan-BET Degrader ARV-771 (for comparison)
| Parameter | Value | Cell Line / Model | Reference |
| DC₅₀ (Degradation) | < 1 nM | Castration-Resistant Prostate Cancer (CRPC) | [8] |
| Effect | Reduces Androgen Receptor Levels | CRPC cells | [8] |
| Effect | Induces Tumor Regression | CRPC xenografts | [8] |
| BRD2/3/4 Degradation | 0.1 µM | HepG2 & Hep3B (HCC cells) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTAC molecules. Below are protocols for key experiments.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., 2.5 x 10⁵ to 1.0 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[14] Include a vehicle control (e.g., DMSO).[15]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer, separate by size using SDS-PAGE, and transfer to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[14][15]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Add a chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.[15]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the PROTAC-induced formation of the ternary complex (Target-PROTAC-E3 Ligase) in a biochemical assay.
Methodology:
-
Reagents: Obtain purified, tagged proteins (e.g., GST-tagged BRD4 and His-tagged E3 ligase complex like CRBN-DDB1). Use fluorophore-conjugated antibodies (e.g., Tb-anti-GST as a donor and AF488-anti-His as an acceptor).[17][18]
-
Assay Setup: In a multi-well plate, combine the tagged target protein, the tagged E3 ligase, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Antibody Addition: Add the donor and acceptor antibody pair to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the ternary complex and antibody binding to reach equilibrium.
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against PROTAC concentration, where the peak indicates the maximal formation of the ternary complex.[19]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density.[16]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation to manifest.[16]
-
Assay: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.[16]
-
Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the IC₅₀ or GI₅₀ value.[16]
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key concepts.
Caption: BRD4 signaling pathway and its disruption by a PROTAC.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BETd-246 | BET PROTAC | Probechem Biochemicals [probechem.com]
- 13. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
The Role of PROTAC BRD4 Degraders in Gene Transcription: A Technical Guide
Disclaimer: A specific molecule designated "PROTAC BRD4 Degrader-24" was not prominently identified in a comprehensive review of scientific literature. This guide, therefore, utilizes data from well-characterized PROTAC BRD4 degraders, such as QCA570 and ARV-825, as representative examples to elucidate the core principles of this therapeutic modality for researchers, scientists, and drug development professionals.
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic strategy designed to eliminate specific proteins from cells by co-opting the body's natural protein disposal system, the ubiquitin-proteasome pathway.[1][2][3] This technical guide delves into the mechanism of action of PROTAC BRD4 degraders and their profound impact on the regulation of gene transcription, a critical process in various diseases, including cancer.
Core Mechanism of Action
PROTAC BRD4 degraders are heterobifunctional molecules composed of three key components: a ligand that specifically binds to the Bromodomain and Extra-Terminal (BET) protein BRD4, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a chemical linker connecting the two.[1][2][4] The primary function of these degraders is to induce the formation of a ternary complex between BRD4 and the E3 ligase.[3][5][6] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BRD4 protein, tagging it for degradation by the proteasome.[6][7][8] This event leads to the effective and often sustained removal of BRD4 from the cellular environment.[9][10]
Regulation of Gene Transcription
BRD4 is a critical epigenetic reader that binds to acetylated histones on chromatin, playing a pivotal role in the transcription of key oncogenes such as c-MYC, BCL-2, and various cell cycle regulators.[9][11] By degrading BRD4, PROTACs effectively disrupt these transcriptional programs, leading to the downregulation of oncogenic gene expression.[9][12] This targeted degradation offers a more profound and sustained biological effect compared to traditional small-molecule inhibitors that only block the binding function of BRD4.[13]
The degradation of BRD4 by PROTACs leads to a cascade of downstream effects, including:
-
Suppression of Oncogene Expression: A notable consequence of BRD4 degradation is the significant reduction in the expression of the c-MYC oncogene, a key driver in many cancers.[9][12]
-
Cell Cycle Arrest: By downregulating cell cycle progression genes like cyclin D1, BRD4 degraders can induce cell cycle arrest, primarily at the G1 phase.[2][9]
-
Induction of Apoptosis: The suppression of anti-apoptotic proteins such as BCL-2 contributes to the induction of programmed cell death in cancer cells.[9]
Quantitative Data on BRD4 Degraders
The potency of PROTAC BRD4 degraders is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize representative data for various BRD4 degraders.
| Table 1: Degradation Potency (DC50) of Representative BRD4 Degraders | |||
| Degrader | Cell Line | DC50 | Reference |
| QCA570 | Bladder Cancer Cell Lines | ~1 nM | [14][15] |
| ARV-825 | T-ALL Cell Lines | <100 nM | [16] |
| dBET1 | Acute Myeloid Leukemia (AML) Cells | ~100 nM | [10] |
| L134 (22a) | - | 7.36 nM | [7][17] |
| Compound 21 | THP-1 | - | [13] |
| Table 2: Anti-proliferative Activity (IC50) of Representative BRD4 Degraders | |||
| Degrader | Cell Line | IC50 | Reference |
| QCA570-derived PROTAC 4 | MV-4-11, MOLM-13, RS4;11 | 8.3, 62, and 32 pM | [2] |
| ARV-825 | T-ALL Cell Lines | Lower than JQ1, dBET1, OTX015 | [16] |
| Compound 21 | THP-1 | 0.81 μM | [13] |
| dBET57 | Neuroblastoma Cell Lines | 299 - 643.4 nM | [18] |
Detailed Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is used to quantify the extent of BRD4 protein degradation following treatment with a PROTAC degrader.
Materials:
-
Cell culture reagents
-
PROTAC BRD4 Degrader
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with various concentrations of the PROTAC BRD4 degrader for the desired time points (e.g., 4, 8, 16, 24 hours).[1][19] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control to determine the percentage of BRD4 degradation relative to the vehicle control.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
PROTAC BRD4 Degrader
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC BRD4 degrader for a specified period (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value using appropriate software.
Conclusion
PROTAC BRD4 degraders represent a potent and promising therapeutic strategy for diseases driven by aberrant gene transcription, particularly cancer. By inducing the targeted degradation of BRD4, these molecules can effectively shut down oncogenic transcriptional programs, leading to cell cycle arrest and apoptosis. The ability to achieve sustained and profound protein knockdown offers a significant advantage over traditional inhibitors. Further research and development in this area hold the potential to deliver novel and effective treatments for a range of challenging diseases.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The BRD4 Inhibitor dBET57 Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Preclinical Studies of PROTAC BRD4 Degrader-24 for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted oncology, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2][3] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4][5] This guide provides a comprehensive technical overview of the preclinical data for a representative Bromodomain and Extra-Terminal domain (BET) degrader, herein referred to as PROTAC BRD4 Degrader-24 .
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-Myc, making it a high-value therapeutic target in a multitude of cancers.[3][6][7] Unlike traditional small-molecule inhibitors that merely block the function of a protein, PROTACs like BRD4 Degrader-24 induce its rapid and sustained degradation, offering the potential for a more profound and durable anti-tumor response.[1][2] The data herein is a synthesis of preclinical findings from well-characterized BRD4 degraders such as ARV-825, MZ1, and dBET6, which serve as exemplars for this therapeutic class.
Core Mechanism of Action: The Ubiquitin-Proteasome Hijack
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting them.[3] Its mechanism of action is a catalytic cycle that results in the specific degradation of the BRD4 protein.[1][3]
The process unfolds in three primary steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the BRD4 protein and the E3 ligase, bringing them into close proximity to form a transient ternary complex (BRD4-PROTAC-E3 Ligase).[1][3]
-
Ubiquitination of BRD4: Within this complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD4, forming a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Degradation: This polyubiquitin chain acts as a recognition signal for the 26S proteasome.[1] The proteasome then captures, unfolds, and degrades the tagged BRD4 protein into small peptides. The PROTAC molecule is subsequently released and can initiate another degradation cycle.[1]
Downstream Signaling and Cellular Consequences
The degradation of BRD4 profoundly disrupts transcriptional programs that are essential for cancer cell proliferation and survival.[3] As a key transcriptional co-activator, BRD4 is enriched at super-enhancers, which are large clusters of enhancers that drive the expression of critical cell identity and oncogenes.[7]
Key downstream effects include:
-
c-Myc Suppression: The most significant consequence of BRD4 degradation is the rapid and sustained downregulation of the c-Myc oncogene, a master regulator of cell proliferation, metabolism, and apoptosis.[3][8][9] This effect is often more pronounced and durable compared to that achieved with traditional BRD4 inhibitors.[3]
-
Cell Cycle Arrest: Suppression of c-Myc and other BRD4 target genes involved in cell proliferation leads to cell cycle arrest, typically at the G1 phase.[10][11]
-
Induction of Apoptosis: The loss of critical survival signals culminates in the induction of programmed cell death (apoptosis), evidenced by the cleavage of PARP and caspase-3.[11][12][13]
-
Modulation of Other Pathways: BRD4 has been shown to regulate other cancer-relevant pathways. For instance, in triple-negative breast cancer, BRD4 regulates Jagged1/Notch1 signaling, which is critical for cancer cell dissemination.[14][15] It also plays roles in NF-κB signaling and DNA damage repair.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 10. BRD4-specific PROTAC with potent efficacy in models of BLBC | BioWorld [bioworld.com]
- 11. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Design Principles of Selective PROTAC BRD4 Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of inducing the selective degradation of target proteins. This guide provides a comprehensive technical overview of the core design principles for developing selective degraders of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value therapeutic target in oncology. We will delve into the critical components of BRD4 PROTACs, the significance of ternary complex formation in achieving selectivity, quantitative data for well-characterized degraders, and detailed experimental protocols for their evaluation.
Introduction to BRD4 and PROTAC Technology
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a crucial role in transcriptional regulation by recognizing acetylated lysine (B10760008) residues on histones.[1] This recognition facilitates the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes, most notably c-MYC.[1] Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate specific proteins.[1] They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), in this case BRD4, and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a potent and sustained pharmacological effect.[1]
Core Design Principles of Selective BRD4 PROTACs
The rational design of selective BRD4 PROTACs hinges on the careful optimization of its three key components: the warhead, the E3 ligase ligand, and the linker.
2.1. Warhead: Targeting BRD4
The choice of a potent and selective warhead is the foundation of a successful PROTAC. For BRD4, the most widely used warhead is JQ1 , a potent pan-BET inhibitor.[2] JQ1 binds competitively to the acetyl-lysine binding pockets of BET bromodomains.[3] While JQ1 itself is not selective for BRD4 over other BET family members like BRD2 and BRD3, its high affinity provides a strong anchor for the PROTAC.[3] The selectivity of the PROTAC is then engineered through the interplay of the linker and the E3 ligase ligand.
2.2. E3 Ligase Ligands: Hijacking the Degradation Machinery
The most commonly recruited E3 ligases for BRD4 PROTACs are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[4] The choice of E3 ligase and its corresponding ligand can significantly impact the degradation efficiency, selectivity, and pharmacokinetic properties of the PROTAC.
-
CRBN-recruiting ligands are often based on immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and its analogs, like pomalidomide.[5][6]
-
VHL-recruiting ligands are typically derived from the HIF-1α peptide and include molecules like VH032.[7][8]
2.3. Linker: The Key to Selectivity and Potency
The linker is not merely a passive connector but plays a critical role in determining the efficacy and selectivity of a PROTAC.[9] Its length, composition, and attachment points to the warhead and E3 ligase ligand dictate the geometry of the ternary complex (BRD4-PROTAC-E3 ligase). This geometry, in turn, influences the protein-protein interactions between BRD4 and the E3 ligase, which are crucial for cooperative binding and subsequent ubiquitination.
For instance, the well-characterized BRD4 degrader MZ1 , which uses JQ1 as the warhead and a VHL ligand, exhibits remarkable selectivity for BRD4 over BRD2 and BRD3.[10] This selectivity is not inherent to the JQ1 warhead but arises from the specific conformation of the ternary complex induced by the linker, which leads to favorable protein-protein interactions between BRD4 and VHL that are not as pronounced with BRD2 or BRD3.[11]
Quantitative Data for Selective BRD4 Degraders
The following tables summarize key quantitative data for well-characterized selective BRD4 PROTACs, providing a basis for comparison and further design efforts.
Table 1: Binding Affinities of PROTAC Components
| Component | Target | Binding Affinity (Kd) | Assay |
| (+)-JQ1 | BRD4 (BD1) | ~50 nM | ITC |
| (+)-JQ1 | BRD4 (BD2) | ~90 nM | ITC |
| (+)-JQ1 | BRD2 (BD1) | ~150 nM | ITC |
| (+)-JQ1 | BRD3 (BD1/BD2) | ~50-90 nM | ITC |
| VH032 | VHL | 185 nM | ITC |
| Pomalidomide | CRBN | ~157 nM | ITC |
Table 2: Degradation Potency and Selectivity of BRD4 PROTACs
| PROTAC | E3 Ligase | Target | DC50 | Dmax | Cell Line |
| MZ1 | VHL | BRD4 | 8 nM | >95% | H661 |
| BRD2 | ~10-fold higher than BRD4 | <90% | HeLa | ||
| BRD3 | ~10-fold higher than BRD4 | <90% | HeLa | ||
| ARV-825 | CRBN | BRD4 | <1 nM | >95% | Burkitt's Lymphoma |
| BRD2 | Potent degradation | >95% | NB cells | ||
| BRD3 | Potent degradation | >95% | NB cells |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathways and Experimental Workflows
4.1. BRD4 Signaling Pathway
BRD4 plays a central role in regulating the transcription of the proto-oncogene c-MYC. By degrading BRD4, PROTACs can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
4.2. Experimental Workflow for PROTAC Evaluation
A typical workflow for characterizing a novel BRD4 PROTAC involves a series of in vitro and cellular assays to assess its binding, ternary complex formation, and degradation activity.
Detailed Experimental Protocols
5.1. Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following PROTAC treatment.[1]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, MV4;11) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
5.2. NanoBRET Assay for Ternary Complex Formation
This live-cell assay monitors the proximity between BRD4 and the E3 ligase induced by the PROTAC.[12]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding BRD4 fused to a NanoLuc luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag (acceptor).
-
Incubate the transfected cells for 24-48 hours.
-
-
Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours). To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor like MG132.
-
Add the NanoBRET detection reagent containing the HaloTag ligand and Nano-Glo substrate.
-
-
Signal Measurement and Data Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 and Bmax values, which reflect the potency and efficacy of ternary complex formation.
-
5.3. Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[9]
-
Sample Preparation:
-
Purify the target protein (BRD4 bromodomain or E3 ligase complex) and dialyze it extensively against the ITC buffer.
-
Dissolve the PROTAC in the same buffer, adding a minimal amount of DMSO if necessary. Ensure the final DMSO concentration is identical in both the protein and PROTAC solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the PROTAC solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of small injections of the PROTAC solution into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Conclusion
The design of selective BRD4 PROTACs is a multifaceted process that requires a deep understanding of the interplay between the warhead, linker, and E3 ligase ligand. Achieving selectivity is not solely dependent on the warhead's affinity but is critically influenced by the formation of a stable and cooperative ternary complex. This guide has provided a foundational understanding of these design principles, supported by quantitative data and detailed experimental protocols. By leveraging these insights, researchers can rationally design and optimize the next generation of highly potent and selective BRD4 degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Eradication of an Oncogenic Master Regulator: A Technical Guide to BRD4 Degradation and its Impact on c-Myc Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 4 (BRD4), with a specific focus on the consequential suppression of the master oncogenic transcription factor, c-Myc. While the designation "PROTAC BRD4 Degrader-24" appears in literature across different contexts, this guide will synthesize the available data on well-characterized BRD4 degraders to provide a comprehensive overview of their mechanism, efficacy, and the experimental protocols required for their evaluation.
Introduction: A Paradigm Shift in Targeted Therapy
Conventional small-molecule inhibitors have historically focused on occupying the active sites of proteins to block their function. However, this approach has limitations, particularly for non-enzymatic targets like transcription factors. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that circumvents these challenges. Instead of merely inhibiting a target protein, PROTACs eliminate it entirely from the cell.[1][2]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the cell's own proteasome.[3][4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, leading to potent and sustained pharmacological effects at potentially lower doses.[1][2]
The BRD4/c-Myc Axis: A Critical Oncogenic Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones, playing a crucial role in the regulation of gene transcription.[5] It is a key activator of many oncogenes, most notably c-Myc. The c-Myc oncoprotein is a master transcriptional regulator that governs a wide array of cellular processes including proliferation, growth, and metabolism. Its dysregulation is a hallmark of a majority of human cancers.
BRD4 directly interacts with the MYC gene's promoter and enhancer regions, recruiting the transcriptional machinery necessary for its expression.[5] Therefore, targeting BRD4 presents a compelling strategy for indirectly suppressing the "undruggable" c-Myc. BRD4-targeting PROTACs offer a more profound and durable suppression of c-Myc compared to traditional inhibitors by physically eliminating the BRD4 protein.[2]
Quantitative Analysis of BRD4 Degradation and c-Myc Suppression
The efficacy of BRD4-targeting PROTACs is typically quantified by their ability to degrade BRD4 (DC50: concentration for 50% degradation; Dmax: maximum degradation) and their subsequent impact on cell viability (IC50: concentration for 50% inhibition of viability) and c-Myc expression. The following tables summarize quantitative data for several well-characterized BRD4 PROTACs.
It is important to note that the designation "PROTAC 24" has been used for multiple distinct molecules in the scientific literature. For instance, one study describes a dihydroquinazolinone-based BRD4 degrader, also referred to as compound 24, with a DC50 of 0.67 nM in PC-3-S1 cells.[4] Another publication mentions a PROTAC 24 with a PEG-based linker that potently degrades PTP1B. Due to this ambiguity, this guide will focus on the effects of extensively studied BRD4 degraders.
Table 1: In Vitro Efficacy of BRD4-Targeting PROTACs
| PROTAC | Target E3 Ligase | Cell Line | BRD4 DC50 | c-Myc Inhibition | IC50 (Viability) | Reference |
| ARV-825 | Cereblon (CRBN) | T-ALL cell lines | Not specified | Significant reduction in protein levels | Lower than JQ1, dBET1, OTX015 | |
| Gastric Cancer cells | Not specified | Downregulation of mRNA and protein | Higher anticancer efficiency than OTX015 and JQ1 | |||
| Neuroblastoma cells | Dose-dependent reduction | Dose-dependent suppression | Not specified | |||
| dBET1 | Cereblon (CRBN) | AML cell lines | Not specified | Dose-dependent downregulation (mRNA & protein) | Not specified | |
| Colorectal Cancer (LS174t) | Dose-dependent degradation | Reduction in mRNA and protein | Dose-dependent decrease | [5] | ||
| MZ1 | VHL | Colorectal Cancer (LS174t) | Dose-dependent degradation | Reduction in mRNA and protein | Dose-dependent decrease | [5] |
| AML cell lines | Not specified | Significant downregulation | Not specified |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism and evaluation of PROTACs. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, the BRD4/c-Myc signaling pathway, and a typical experimental workflow.
Detailed Experimental Protocols
The following protocols provide a framework for the key experiments used to characterize the activity of BRD4-targeting PROTACs.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with known c-Myc dependency (e.g., T-ALL lines like Jurkat and CCRF-CEM, AML lines like MV4-11, or colorectal cancer lines like LS174t) are commonly used.[5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For protein and RNA analysis, cells are typically seeded in 6-well or 12-well plates. For viability assays, 96-well plates are used.[1]
-
PROTAC Preparation: The PROTAC is dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM) and stored at -20°C. Serial dilutions are prepared in complete growth medium to achieve the desired final concentrations for treatment.
-
Treatment: Cells are treated with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours for degradation kinetics; 48-72 hours for viability). A vehicle control (DMSO) is always included.[1]
Western Blotting for BRD4 and c-Myc Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: 20-30 µg of total protein per sample are separated on an SDS-polyacrylamide gel and then transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for BRD4, c-Myc, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using software like ImageJ.
Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Expression
-
RNA Extraction: Total RNA is isolated from treated cells using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix and primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A typical primer set for c-Myc is:
-
Forward: 5'-TCAAGAGGTGCCACGTCTCC-3'
-
Reverse: 5'-TCTTGCAGCAGGATAGTCCTT-3'
-
-
Data Analysis: The relative expression of MYC mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.[5]
Cell Viability Assay
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well.
-
Treatment: Cells are treated with a range of PROTAC concentrations for 48 to 72 hours.[3]
-
Reagent Addition: A viability reagent such as MTT or CCK-8 is added to each well and incubated according to the manufacturer's protocol (typically 1-4 hours).[1][3]
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.[1]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the results and fitting the data to a dose-response curve using software like GraphPad Prism.[3]
Conclusion
PROTAC-mediated degradation of BRD4 is a powerful therapeutic strategy that effectively suppresses the expression of the oncogenic driver c-Myc. This approach has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer models. The continued development and optimization of BRD4 degraders, guided by the robust experimental methodologies outlined in this guide, hold immense promise for the future of cancer therapy, particularly for malignancies driven by the historically challenging target, c-Myc.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
An In-Depth Technical Guide to the Ternary Complex Formation of a BRD4-Targeting PROTAC
Disclaimer: While the initial request specified "PROTAC BRD4 Degrader-24," publicly available, in-depth technical data for a molecule with this exact designation is limited. To fulfill the comprehensive requirements of this guide, we will focus on the well-characterized and extensively documented BRD4-targeting PROTAC, MZ1 , as a representative example. The principles, experimental methodologies, and data interpretation presented herein are broadly applicable to the study of similar BRD4 degraders.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This technical guide provides a detailed examination of the core mechanism of action for a BRD4-targeting PROTAC, exemplified by MZ1. We will delve into the critical step of ternary complex formation, presenting quantitative biophysical data, detailed experimental protocols for its characterization, and the downstream signaling consequences of successful BRD4 degradation. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of targeted protein degradation, oncology, and epigenetics.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
BRD4-targeting PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a bromodomain of BRD4, a ligand that recruits an E3 ubiquitin ligase (in the case of MZ1, the von Hippel-Lindau E3 ligase, VHL), and a linker connecting the two.[1] The primary mechanism of action revolves around the formation of a transient ternary complex between BRD4, the PROTAC molecule, and the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of BRD4.[2] The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[2] A key feature of this process is its catalytic nature; once BRD4 is degraded, the PROTAC is released and can engage in further rounds of degradation.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
The degradation of BRD4, a critical epigenetic reader and transcriptional co-activator, leads to the downregulation of its target genes, including the potent oncogene MYC.[3] This disruption of oncogenic signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.[3]
References
The Critical Role of E3 Ligase Recruitment in the Activity of PROTAC BRD4 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to targeted protein elimination.[1] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the POI.[1][2] One of the most promising targets for this technology is Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the transcriptional regulation of oncogenes like c-MYC.[1][3] This guide provides an in-depth technical overview of the pivotal role of E3 ligases in the activity of BRD4 degraders, with a focus on the well-characterized degrader ARV-771.
Mechanism of Action: A Symphony of Induced Proximity
The efficacy of a BRD4 PROTAC is fundamentally dependent on its ability to form a stable and productive ternary complex with BRD4 and an E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[2][5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 molecules.[1]
The choice of E3 ligase recruited by the PROTAC is a critical determinant of its degradation efficiency, selectivity, and overall pharmacological profile. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[6][7] However, with over 600 E3 ligases in the human genome, there is a vast and largely untapped potential for developing novel PROTACs with improved properties by recruiting alternative E3 ligases such as MDM2 and SPOP.[6][8]
Quantitative Analysis of BRD4 Degrader Activity
The potency and efficacy of PROTAC BRD4 degraders are quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for both BRD4 and the E3 ligase, as well as the stability of the ternary complex, are also crucial for optimal activity.
Below is a summary of quantitative data for the well-studied VHL-based BRD4 degrader, ARV-771.
| Parameter | Value | Cell Line(s) | Reference |
| DC50 (BRD2/3/4 Degradation) | < 1 nM | Castration-Resistant Prostate Cancer (CRPC) cell lines | [9][10] |
| DC50 (BRD4 Degradation) | < 5 nM | Various prostate cancer cell lines | [10] |
| Anti-proliferative Potency | Up to 500-fold more potent than BET inhibitors (JQ1, OTX015) | Prostate cancer cell lines | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in PROTAC-mediated degradation is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for evaluating BRD4 degrader activity.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Caption: General experimental workflow for evaluating a BRD4 degrader.
Detailed Experimental Protocols
Western Blotting for BRD4 Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[11][12]
Materials:
-
Cell culture reagents
-
PROTAC BRD4 Degrader (e.g., ARV-771)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight.[11] Treat cells with a range of PROTAC concentrations for various time points (e.g., 4, 8, 16, 24 hours).[11] Include a vehicle-only control (e.g., 0.1% DMSO).[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[11]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli buffer, and denature by boiling.[11] Separate proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding.[11] Incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[11]
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11] Quantify band intensities and normalize to a loading control to determine the percentage of protein degradation.[11]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[11][13]
Materials:
-
PROTAC BRD4 Degrader
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing 1% SDS)
-
Dilution buffer
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.[11]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[11]
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate BRD4 using a specific antibody coupled to protein A/G beads.[11]
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody.[11] An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of BRD4.[11]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.[14][15]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant BRD4 protein
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC BRD4 Degrader
-
Running buffer
Procedure for Binary Interaction (PROTAC to BRD4):
-
Immobilization: Immobilize purified BRD4 onto the sensor chip surface using standard amine coupling chemistry.[16]
-
Analyte Injection: Inject a series of concentrations of the PROTAC over the immobilized BRD4 surface.[16]
-
Data Analysis: Monitor the binding and dissociation in real-time.[17] Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[16]
Procedure for Ternary Complex Formation:
-
Immobilization: Immobilize the E3 ligase complex on the sensor chip.[15]
-
Analyte Injection: Inject a mixture of the PROTAC and BRD4 at varying concentrations over the E3 ligase surface.
-
Data Analysis: Analyze the binding data to determine the affinity and stability of the ternary complex. A cooperativity factor can be calculated to assess whether the binding of one component enhances the binding of the other.[14]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19]
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant BRD4 protein
-
Purified recombinant E3 ligase complex
-
PROTAC BRD4 Degrader
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.[20]
-
ITC Experiment: Load one binding partner (e.g., BRD4 protein) into the sample cell and the other (e.g., the PROTAC) into the injection syringe.[21]
-
Titration: Perform a series of small, sequential injections of the titrant into the sample cell while monitoring the heat change.[21]
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[18][22]
Conclusion
The recruitment of an E3 ligase is the cornerstone of PROTAC-mediated degradation of BRD4. The choice of E3 ligase, the optimization of the PROTAC linker, and the resulting stability and conformation of the ternary complex are all critical factors that dictate the potency and efficacy of these novel therapeutics. A thorough understanding of these principles, coupled with robust experimental validation using the techniques outlined in this guide, is essential for the successful development of next-generation BRD4 degraders for the treatment of cancer and other diseases.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. xcessbio.com [xcessbio.com]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. aragen.com [aragen.com]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Isothermal titration calorimetry [cureffi.org]
- 22. researchgate.net [researchgate.net]
The Impact of BRD4 Degradation on Chromatin Remodeling: A Technical Guide to the PROTAC dBET6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide delves into the molecular mechanisms and chromatin-level impacts of dBET6, a potent and selective PROTAC degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on BRD4. By inducing the degradation of BRD4, dBET6 profoundly alters the epigenetic landscape, leading to significant changes in gene expression programs that drive malignancies. This document provides a comprehensive overview of dBET6's mechanism of action, its effects on chromatin remodeling, detailed experimental protocols for its characterization, and quantitative data to support its efficacy.
Introduction to BRD4 and the Rationale for Targeted Degradation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in regulating gene expression.[1] It binds to acetylated lysine (B10760008) residues on histone tails, a key feature of active chromatin, and recruits transcriptional regulatory complexes to promoters and enhancers.[2] This function is particularly crucial for the expression of oncogenes such as MYC, making BRD4 a prime target in cancer therapy.[3][4]
Traditional small-molecule inhibitors, such as JQ1, function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin.[5] However, this inhibition is often incomplete and reversible, which can lead to the development of resistance.[6] PROTACs, such as dBET6, offer a superior "event-driven" mechanism.[7] Instead of merely blocking the target protein's function, they eliminate the protein from the cell entirely, leading to a more profound and durable therapeutic effect.[1][8]
Mechanism of Action: The dBET6 PROTAC
dBET6 is a heterobifunctional molecule composed of three key components: a ligand that binds to the BET bromodomains ((+)-JQ1), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[5][9]
The mechanism of action of dBET6 involves the following key steps:
-
Ternary Complex Formation: dBET6 simultaneously binds to BRD4 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[8]
-
Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase machinery to BRD4, tagging it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery.[10]
-
Catalytic Cycle: dBET6 is released after inducing ubiquitination and can then engage another BRD4 protein, acting catalytically to induce the degradation of multiple target molecules.[7]
Caption: Mechanism of dBET6-induced BRD4 degradation.
Impact on Chromatin Remodeling and Gene Expression
The degradation of BRD4 by dBET6 initiates a cascade of events at the chromatin level, leading to significant alterations in gene transcription.
-
Displacement from Chromatin: The most immediate effect is the removal of BRD4 from acetylated histones at super-enhancers and promoters of key genes.
-
Collapse of Transcriptional Elongation: BRD4 is essential for the release of paused RNA Polymerase II (Pol II) for productive transcription elongation. Its degradation leads to a global collapse of transcriptional elongation, a more profound effect than that observed with BET inhibitors.[8]
-
Downregulation of Oncogenic Transcription Factors: A primary consequence of BRD4 degradation is the potent suppression of the MYC oncogene.[3] This leads to the inhibition of MYC-driven cellular processes, including proliferation and cell cycle progression.[10]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins like BCL-2, the degradation of BRD4 shifts the cellular balance towards apoptosis.[3][4]
Caption: Downstream effects of dBET6-mediated BRD4 degradation.
Quantitative Data
The efficacy of dBET6 has been demonstrated across various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | T-ALL cell lines | ~10 nM | [9] |
| DC₅₀ | HEK293T | 6 nM | [9] |
| Dₘₐₓ | HEK293T | >97% | [9] |
| KᏧ (to BRD4 BD1) | In vitro | 46 nM | [9] |
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is used to qualitatively and semi-quantitatively measure the reduction in BRD4 protein levels following treatment with dBET6.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of dBET6 or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides evidence of the physical interaction between BRD4, dBET6, and the CRBN E3 ligase.
-
Cell Treatment and Lysis: Treat cells with dBET6 or a vehicle control for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against CRBN or BRD4 overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and CRBN to confirm their interaction.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to assess the occupancy of BRD4 at specific genomic loci, such as the MYC enhancer.
-
Cell Treatment and Cross-linking: Treat cells with dBET6 or vehicle control. Cross-link protein-DNA complexes with formaldehyde (B43269).
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 overnight.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and perform stringent washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific regions by quantitative PCR (qPCR) using primers for the target loci (e.g., MYC enhancer) and a control region.
Caption: Experimental workflow for characterizing dBET6 activity.
Conclusion
The BRD4 degrader dBET6 exemplifies the power of PROTAC technology to induce the degradation of high-value therapeutic targets. Its catalytic mechanism of action leads to a profound and sustained depletion of BRD4, resulting in a global collapse of transcriptional elongation and the suppression of key oncogenic drivers like MYC. The detailed methodologies provided in this guide offer a framework for researchers to investigate the impact of dBET6 and other PROTAC degraders on chromatin remodeling and gene expression, paving the way for the development of novel epigenetic therapies.
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET PROTAC inhibitor dBET6 protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC BRD4 Degrader-24 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the cell's natural ubiquitin-proteasome system.[1][2] PROTAC BRD4 Degrader-24 is a heterobifunctional molecule composed of a ligand that binds to the Bromodomain and Extra-Terminal (BET) protein BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4] This induced proximity results in the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block the protein's function, PROTACs lead to the physical removal of the target protein, offering a more profound and sustained therapeutic effect.[1][5]
BRD4 is a key epigenetic reader that regulates the transcription of critical oncogenes, including c-Myc, making it a high-value therapeutic target in various cancers.[3][6] Degradation of BRD4 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[3][7] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on BRD4 degradation and cell viability.
Mechanism of Action
This compound operates through a catalytic cycle to induce the degradation of the BRD4 protein.[4][5]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the bromodomain of BRD4 and an E3 ubiquitin ligase (e.g., VHL or CRBN), forming a transient ternary complex.[3][5]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4, creating a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.[5]
-
PROTAC Recycling: After degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation, acting catalytically.[5]
Data Presentation
The efficacy of this compound can be quantified by its degradation potency (DC50) and its effect on cell viability (IC50). The following tables summarize representative quantitative data for well-characterized BRD4 PROTACs across various cancer cell lines.
Table 1: Comparative In Vitro Efficacy (IC50) of BRD4 Degraders on Cancer Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|---|
| ARV-825 | MV-4-11 | Acute Myeloid Leukemia | 8.3 |
| dBET1 | MDA-MB-231 | Breast Cancer | ~50 |
| QCA570 | T24 | Bladder Cancer | ~1 |
| dBET57 | SH-SY5Y | Neuroblastoma | ~10 |
Note: Data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.[7][8][9][10]
Table 2: Comparative In Vitro Degradation Potency (DC50) of BRD4 Degraders
| Compound | Cell Line | Time (hours) | DC50 (nM) |
|---|---|---|---|
| ARV-825 | 293T | 2 | <1 |
| MZ1 | HeLa | 24 | ~1 |
| dBET6 | RS4;11 | 3 | ~0.3 |
| QCA570 | 5637 | 9 | ~1 |
Note: Data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.[7][10][11][12]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol is used to determine the extent and kinetics of BRD4 protein degradation following treatment with this compound.[13]
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231, MV-4-11)[14]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG132) for control experiments[13]
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[4][13]
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).[13]
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment group.[4]
-
For proteasome-dependent degradation control, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 2-4 hours before adding the PROTAC.[13][15]
-
Aspirate the medium from the cells and replace it with the medium containing the PROTAC or controls.
-
Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[13]
-
-
Cell Lysis:
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[15]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[15]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
Protocol 2: Cell Viability Assay (e.g., MTT or CCK-8)
This assay measures the effect of BRD4 degradation on cell proliferation and viability.[13]
Materials:
-
Cells and culture reagents as in Protocol 1
-
96-well plates
-
This compound
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[13][16]
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound for 72-96 hours.[13]
-
Assay:
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[13]
-
Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)
This assay determines if the observed decrease in cell viability is due to the induction of apoptosis.[13]
Materials:
-
Cells and culture reagents as in Protocol 1
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 48-72 hours.[13]
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.[13]
-
Staining:
-
Flow Cytometry:
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Protocols should be optimized for specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BRD4 Inhibitor dBET57 Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PROTAC BRD4 Degrader-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to selectively eliminate target proteins.[1] PROTAC BRD4 Degrader-24 is a heterobifunctional molecule that recruits the E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) protein BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[2] Western blotting is an essential technique for quantifying the efficiency of this degradation process, providing critical data for evaluating the potency and kinetics of PROTACs like BRD4 Degrader-24.[3]
This document provides a detailed protocol for performing Western blot analysis to assess the degradation of BRD4 induced by this compound. It includes comprehensive methodologies, data presentation guidelines, and visual representations of the key processes involved.
BRD4 Signaling Pathway and PROTAC Mechanism of Action
BRD4 is a key epigenetic reader that binds to acetylated histones, playing a crucial role in the regulation of gene transcription.[4] It is involved in various signaling pathways, including cell cycle progression and inflammation, often through its interaction with transcription factors like NFκB.[4][5] The PROTAC-mediated degradation of BRD4 offers a powerful strategy to disrupt these pathways in disease states.
The mechanism of action for a BRD4 PROTAC involves the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin to BRD4, marking it for destruction by the proteasome.[1]
Experimental Protocols
A typical workflow for analyzing PROTAC-induced BRD4 degradation involves cell treatment, protein extraction, quantification, and subsequent Western blot analysis.[2][3]
Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., MDA-MB-231, HepG2) at a density that ensures 70-80% confluency at the time of harvest.[7] Allow cells to adhere overnight.
-
PROTAC Treatment :
-
Dose-Response : Treat cells with serial dilutions of this compound for a fixed time (e.g., 24 hours).[2]
-
Time-Course : Treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[2][8]
-
Controls : Always include a vehicle control (e.g., DMSO) at the same final concentration used for the highest PROTAC treatment.[7] A positive control, such as a known BRD4 degrader like dBET1, can also be included.[9]
-
Cell Lysis and Protein Quantification
-
Cell Harvest : After treatment, wash cells with ice-cold PBS.[10]
-
Lysis : Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.[11][12] Incubate on ice and then scrape the cells.[10]
-
Clarification : Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[2]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading for the Western blot.[2]
Western Blotting
-
Sample Preparation : Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[2]
-
Gel Electrophoresis : Load samples onto an SDS-PAGE gel and run at a constant voltage.[2]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH, β-actin, or α-Tubulin).[2][13]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Signal Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
Data Analysis
-
Densitometry : Quantify the band intensities using software like ImageJ.[12]
-
Normalization : Normalize the BRD4 signal to the corresponding loading control signal for each lane.[14]
-
Quantification of Degradation : Calculate the percentage of remaining BRD4 protein relative to the vehicle control.
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison of dose-response and time-course experiments.
Table 1: Dose-Response of this compound
| Concentration (nM) | BRD4 Protein Level (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 5 |
Table 2: Time-Course of BRD4 Degradation with this compound (100 nM)
| Treatment Duration (hours) | BRD4 Protein Level (% of Control) |
| 0 | 100 |
| 2 | 60 |
| 4 | 35 |
| 8 | 18 |
| 16 | 10 |
| 24 | 8 |
Materials and Reagents
| Reagent | Recommended Specifications |
| Cell Line | MDA-MB-231, HeLa, HepG2, or other cancer cell lines with detectable BRD4 expression.[7][13] |
| PROTAC | This compound stock solution (e.g., in DMSO). |
| Lysis Buffer | RIPA Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[11] |
| Inhibitors | Protease and Phosphatase Inhibitor Cocktails.[2] |
| Protein Assay | BCA Protein Assay Kit.[2] |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[2] |
| Primary Antibodies | Anti-BRD4 antibody (e.g., Cell Signaling Technology #13440, Santa Cruz Biotechnology sc-48772).[15][16] Anti-GAPDH, Anti-β-actin, or Anti-α-Tubulin for loading control.[14] |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG.[3] |
| Detection Reagent | Chemiluminescent (ECL) substrate.[3] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No BRD4 Degradation | Suboptimal PROTAC concentration or treatment time. Cell line resistance. | Perform a broader dose-response and time-course experiment. Confirm BRD4 and E3 ligase expression in the cell line.[12] |
| High Background | Insufficient blocking or washing. | Optimize blocking time and increase the number and duration of washes.[3] |
| Inconsistent Loading | Inaccurate protein quantification or pipetting errors. | Be meticulous with protein quantification and sample loading. Always normalize to a reliable loading control.[14] |
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Recommended controls for western blot | Abcam [abcam.com]
- 15. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Application Notes: Immunoprecipitation of BRD4 Following Treatment with PROTAC BRD4 Degrader-24
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[3][4] BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC, making it a significant target in cancer therapy.[3][4] PROTAC BRD4 Degrader-24 is designed to specifically target BRD4 for degradation, thereby disrupting downstream oncogenic signaling pathways.[3][4][5]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate.[6][7] This method is invaluable for studying the effects of PROTACs, as it allows for the quantification of target protein degradation and the analysis of changes in protein-protein interactions following treatment.[6] These application notes provide a detailed protocol for the immunoprecipitation of BRD4 from cells treated with this compound, followed by analysis via Western blotting.
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1][3] This induced proximity facilitates the transfer of ubiquitin molecules to BRD4, leading to its polyubiquitination.[4] The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 molecules.[2][3] The degradation of BRD4 leads to the downregulation of its target genes, including c-MYC, which can result in cell cycle arrest and apoptosis in cancer cells.[3]
Data Presentation
The efficacy of a BRD4 PROTAC is typically determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following table summarizes representative quantitative data for well-characterized BRD4 PROTACs, which can serve as a benchmark for evaluating this compound.
| PROTAC Name | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| dBET6 | MCF7 | ~10 | >90 | 5 | VHL |
| MZ1 | HeLa | ~25 | >95 | 2 | VHL |
| ARV-825 | AML cells | <1 | >90 | 18 | CRBN |
Disclaimer: Specific quantitative data for "this compound" is not publicly available. The data presented above is based on published results for other well-characterized BRD4 PROTACs and should be used as a general reference.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF7, or a relevant cancer cell line) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the PROTAC in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at a concentration equal to the highest concentration of the PROTAC treatment.
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
II. Cell Lysis
-
Washing: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish (e.g., 0.5 mL for a 10 cm dish).[9][10]
-
Incubate on ice for 5-10 minutes.[10]
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Sonicate the lysate on ice to shear the DNA and reduce viscosity.[10]
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).[7]
III. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C with gentle rotation.[9] Pellet the beads by centrifugation and transfer the supernatant to a new tube.[9]
-
Antibody Incubation:
-
Adjust the protein concentration of the lysate with lysis buffer to ensure equal amounts of protein for each sample (typically 0.5-1 mg).
-
Add the primary anti-BRD4 antibody to the lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per sample is common.[7]
-
Incubate overnight at 4°C with gentle rotation to form the antigen-antibody complex.[7]
-
-
Immunocomplex Capture:
-
Washing:
IV. Elution and Sample Preparation for Western Blot
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 1X Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads and denature them.[7]
-
Final Sample: Centrifuge the samples to pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.
V. Western Blot Analysis
-
SDS-PAGE: Load the supernatant onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities to determine the extent of BRD4 degradation in the PROTAC-treated samples compared to the vehicle control.
Mandatory Visualization
Caption: Workflow for Immunoprecipitation of BRD4 following PROTAC treatment.
Caption: Mechanism of Action for PROTAC-mediated BRD4 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: In Vivo Studies with PROTAC BRD4 Degrader-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 Degrader-24 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers and inflammatory diseases.[1][2][3] Unlike traditional inhibitors that only block the function of a protein, PROTACs eliminate the target protein from the cell by hijacking the ubiquitin-proteasome system.[4][5] This guide provides detailed application notes and protocols for conducting in vivo studies with this compound to evaluate its therapeutic potential.
Mechanism of Action
This compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome.[4][5] The degradation of BRD4 leads to the downregulation of its target genes, including the key oncogene c-Myc, thereby inhibiting cancer cell proliferation and survival.[6][7]
Data Presentation
Table 1: In Vitro Degradation Profile of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Time for Max Degradation (hours) |
| Human Leukemia (MV4-11) | 5 | >95 | 6 |
| Human Breast Cancer (MDA-MB-231) | 15 | >90 | 12 |
| Human Prostate Cancer (22Rv1) | 10 | >95 | 8 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.1 | 4.5 | 3500 | 100 |
| Oral (PO) | 10 | 800 | 2 | 6.0 | 4800 | 30 |
| Intraperitoneal (IP) | 5 | 1200 | 1 | 5.5 | 5200 | 85 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.
Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MV4-11)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Daily | 0 | +2 |
| This compound | 10 | Daily (PO) | 75 | -3 |
| This compound | 5 | Daily (IP) | 85 | -1 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mice).
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male CD-1 mice (8-10 weeks old)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare the dosing formulation of this compound in the selected vehicle.
-
Animal Dosing: Divide mice into groups for intravenous (IV), oral (PO), and intraperitoneal (IP) administration. Administer the PROTAC at the desired dose.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[8]
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a cancer xenograft model.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Immunocompromised mice (e.g., NOD-SCID)
-
Matrigel
-
This compound
-
Vehicle
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Group Randomization: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the respective groups according to the defined dosing schedule and route.
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., Western blot for BRD4 levels, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess any treatment-related toxicity.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and degradation of BRD4 in vivo.
Materials:
-
Tumor and/or tissue samples from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Tissue Lysis: Homogenize the collected tumor or tissue samples in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4, its downstream target c-Myc, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of BRD4 and c-Myc downregulation relative to the vehicle-treated group.
Formulation and Administration Considerations
Due to the physicochemical properties of many PROTACs, such as high molecular weight and poor solubility, formulation is critical for successful in vivo studies.[9][10][11][12][13]
-
Solubility Enhancement: A variety of formulation strategies can be employed to improve the solubility and bioavailability of this compound. These include the use of co-solvents, surfactants, and complexing agents.
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous) will depend on the specific experimental goals and the pharmacokinetic properties of the compound.
-
Dose and Schedule: The optimal dose and dosing schedule should be determined through dose-ranging studies to achieve the desired level of target degradation and therapeutic effect while minimizing toxicity.
Troubleshooting and Further Information
For challenges related to in vivo stability, pharmacokinetics, or efficacy, refer to established troubleshooting guides for PROTACs.[8][14][15] Key aspects to consider include metabolic stability, cell permeability, and the potential for off-target effects. Further optimization of the linker or the E3 ligase ligand may be necessary to improve the in vivo properties of the degrader.
For additional technical support, please consult relevant scientific literature and resources from your compound supplier.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC BRD4 Degrader-24
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1] PROTAC BRD4 Degrader-24 is a heterobifunctional molecule designed to specifically target the Bromodomain-containing protein 4 (BRD4) for degradation.[2][3] BRD4 is an epigenetic reader protein that plays a crucial role in the transcriptional regulation of key oncogenes, such as c-Myc, making it a prime therapeutic target in various cancers.[3][4]
Unlike traditional small-molecule inhibitors that only block the protein's function, this compound facilitates the complete removal of the BRD4 protein from the cell.[2] This is achieved by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] These application notes provide an overview of the delivery methods and protocols for the effective use of this compound in a research setting.
Drug Delivery Methods
The physicochemical properties of PROTACs, such as high molecular weight and hydrophobicity, often present challenges for their delivery, including low aqueous solubility and poor cell permeability.[5] Various drug delivery systems have been developed to overcome these limitations and enhance the in vivo and in vitro performance of PROTACs.[6][7]
1. In Vitro Delivery:
For cell culture experiments, this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution is then further diluted in a cell culture medium to the desired final concentration for treating cells. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
2. In Vivo Delivery:
For animal studies, more advanced formulation strategies are often necessary to improve the bioavailability and therapeutic efficacy of this compound.[5][8] Some of the promising delivery systems include:
-
Nanoparticle-based Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA-PEG or lipids (Lipid Nanoparticles - LNPs), can enhance its solubility, protect it from premature degradation, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[6][][10]
-
Amorphous Solid Dispersions (ASDs): ASDs are a common technique to improve the solubility of poorly water-soluble drugs by dispersing the PROTAC in a polymer matrix.[5]
-
Antibody-PROTAC Conjugates (APCs): For targeted delivery, this compound can be conjugated to an antibody that recognizes a specific antigen on the surface of cancer cells.[11][12] This approach enhances the selective delivery of the PROTAC to the target cells, minimizing off-target effects.[11]
Signaling Pathway
The mechanism of action of this compound involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of BRD4. The downstream effects of BRD4 degradation are primarily mediated by the disruption of transcriptional programs that are critical for cancer cell proliferation and survival.[3]
Caption: Signaling pathway of this compound mediated protein degradation.
Experimental Protocols
In Vitro BRD4 Degradation Assay by Western Blot
This protocol describes the quantification of the reduction in cellular BRD4 protein levels following treatment with this compound.[13]
Materials:
-
This compound
-
Cell line of interest (e.g., MV4-11, MDA-MB-231)[14]
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary anti-BRD4 antibody
-
Primary anti-loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[13][14] Include a vehicle control (DMSO) group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[13]
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control.[13]
Caption: A step-by-step workflow for Western blot analysis.
Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation and viability.[13]
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
DMSO
-
Cell viability reagent (e.g., MTT, CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[15]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[15]
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value using appropriate software.[13]
Data Presentation
The efficacy of a BRD4 PROTAC is characterized by its degradation potency (DC50), maximal degradation (Dmax), and its effect on cell viability (IC50).[3]
Table 1: In Vitro Degradation Efficiency of Representative BRD4 PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| ARV-825 | BL | <1 | >95 | 24 | CRBN |
| MZ1 | HeLa | ~24 | >90 | 24 | VHL |
| QCA570 | Bladder Cancer | ~1 | >95 | 9 | VHL |
Data synthesized from publicly available literature for illustrative purposes.[16][17]
Table 2: Anti-proliferative Activity of Representative BRD4 PROTACs
| PROTAC | Cell Line | IC50 (nM) | Treatment Time (h) |
| ARV-825 | BL | ~5 | 72 |
| QCA570 | MV-4-11 | 8.3 (pM) | 72 |
| PROTAC 5 | BxPC3 | 165 | 72 |
Data synthesized from publicly available literature for illustrative purposes.[17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No BRD4 Degradation | Suboptimal concentration or treatment time.[13] | Perform a dose-response (1 nM - 10 µM) and time-course (2-24h) experiment.[13] |
| Cell line resistance (e.g., low E3 ligase expression).[13] | Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) and BRD4 in your cell line via Western blot or qPCR. Test a sensitive cell line as a positive control.[13] | |
| Compound instability.[13] | Minimize freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. | |
| High Variability in Results | Inconsistent cell passage number or confluency. | Use cells within a consistent, low passage number range. Ensure consistent cell seeding density. |
| BRD4 Levels Recover Quickly | Rapid resynthesis of BRD4 protein.[13] | This is an expected outcome demonstrating the reversible nature of the PROTAC's effect. For sustained effects, continuous exposure may be required.[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Measuring PROTAC BRD4 Degrader-24 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins from cells by hijacking the body's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), connected via a linker to another ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-Myc.[1][3] Its role in driving cancer cell growth and survival makes it a high-value therapeutic target in oncology.[2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs like BRD4 Degrader-24 aim to remove the BRD4 protein entirely, offering a more profound and sustained therapeutic effect.[2][4]
This document provides detailed protocols for a suite of cell-based assays to quantitatively and qualitatively measure the activity of PROTAC BRD4 Degrader-24. These assays are essential for characterizing its degradation efficiency (DC50, Dmax), downstream functional consequences (e.g., c-Myc suppression), and impact on cell viability (IC50).
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
This compound operates through a catalytic mechanism that induces the degradation of the BRD4 protein. The process involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct ends, simultaneously binds to the bromodomain of the BRD4 protein and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This forms a transient ternary complex.[3][4]
-
Ubiquitination : Within this complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4.[4]
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then captures and degrades the BRD4 protein.[1][4]
-
Catalytic Cycle : After BRD4 is degraded, the PROTAC is released and can bind to another BRD4 protein and E3 ligase, initiating a new degradation cycle.[4][5]
Western Blotting for BRD4 Protein Degradation
This is the most direct and common method to measure the reduction in cellular BRD4 protein levels following treatment with this compound. It allows for the quantification of degradation potency (DC50) and maximal degradation (Dmax).[6]
Experimental Protocol
-
Cell Seeding : Seed cells (e.g., HeLa, MM.1S, or a relevant cancer cell line) in 6-well or 12-well plates at a density that will ensure they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[5][6]
-
Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium and treat the cells with the desired concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[5]
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][7] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[5]
-
Sample Preparation & SDS-PAGE : Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8] Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[8]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, α-Tubulin, or β-actin).[8]
-
-
Detection & Analysis : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][9] Quantify the band intensities using densitometry software (e.g., ImageJ).[10] Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
Data Presentation: BRD4 Degradation
| Compound | Cell Line | Time (h) | DC50 (nM) | Dmax (%) |
| This compound | MM.1S | 24 | ~1.5 | >95 |
| This compound | HeLa | 24 | ~5.0 | >90 |
| MZ1 (VHL-based) | MM.1S | 24 | 4.3 | >98 |
| dBET6 (CRBN-based) | MM.1S | 24 | 3.1 | >95 |
| ARV-825 (CRBN-based) | MM.1S | 24 | <1 | >95 |
Note: Data for MZ1, dBET6, and ARV-825 are representative values from the literature. Data for this compound are hypothetical.
HiBiT-Based Lytic Assay for Protein Degradation
The HiBiT system is a sensitive, bioluminescent, antibody-free method for quantifying protein levels.[11] It relies on an 11-amino-acid peptide tag (HiBiT) that can be inserted into the endogenous gene of interest (e.g., BRD4) using CRISPR/Cas9. The HiBiT tag has a high affinity for the LgBiT protein. When combined, they form a bright, functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged BRD4, allowing for precise, high-throughput quantification of protein degradation.[11][12]
Experimental Protocol
-
Cell Line : Use a cell line (e.g., HEK293) where the BRD4 gene has been endogenously tagged with HiBiT using CRISPR/Cas9. These cells should also stably express the LgBiT protein.[13]
-
Cell Seeding : Adjust cell density and plate 40 µL of cells into a white, 384-well assay plate. Incubate overnight (18–24 hours) at 37°C, 5% CO2.[13][14]
-
Compound Preparation : Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay medium to achieve the final desired concentrations.
-
Compound Treatment : Add the compound solutions to the cells and incubate for the desired time course (e.g., 0-24 hours).
-
Lytic Measurement :
-
Prepare a 2x lytic detection reagent by combining lytic buffer, lytic substrate, and LgBiT protein according to the manufacturer's protocol.[13]
-
Add a volume of the lytic reagent equal to the volume in the well.
-
Place on a plate shaker for 5-10 minutes to ensure complete lysis.
-
Incubate at room temperature for an additional 10 minutes.[13]
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the luminescence readings to the vehicle (DMSO) control wells to determine the percentage of remaining BRD4. Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax.
Data Presentation: HiBiT Degradation Analysis
| Parameter | This compound | MZ1 (VHL-based) | dBET6 (CRBN-based) |
| DC50 (nM) | ~2.5 | ~25 | ~10 |
| Dmax (%) | >95 | >90 | >90 |
| Degradation Rate (t1/2, hours) | ~1.5 | ~2.0 | ~4.0 |
Note: Data for MZ1 and dBET6 are representative values. Data for this compound are hypothetical.
Quantitative PCR (qPCR) for Downstream Target Gene Expression
Degradation of BRD4 is expected to downregulate the expression of its target genes, most notably the proto-oncogene c-Myc.[3][15] qPCR is used to quantify the change in c-Myc mRNA levels, confirming the functional consequence of BRD4 degradation.[16][17]
Experimental Protocol
-
Cell Seeding and Treatment : Seed and treat cells with this compound as described in the Western Blot protocol (Section 1.1, 1.2).
-
RNA Extraction : After treatment, wash cells with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA according to the manufacturer's protocol.[18]
-
RNA Quantification and Quality Control : Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis : Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction :
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for c-Myc and a housekeeping gene (e.g., ACTB, GAPDH, or PPIA), and a SYBR Green qPCR master mix.[15]
-
Example Human Primer Sequences:
-
-
Thermal Cycling : Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).[15]
-
Data Analysis : Calculate the relative expression of c-Myc mRNA using the ΔΔCq method, normalizing to the housekeeping gene and relative to the vehicle-treated control.[15]
Data Presentation: c-Myc mRNA Downregulation
| Compound | Concentration (nM) | Cell Line | Time (h) | c-Myc mRNA Level (% of Control) |
| This compound | 10 | MM.1S | 6 | < 40% |
| This compound | 100 | MM.1S | 6 | < 20% |
| ARV-825 | 100 | MM.1S | 24 | ~25% |
| JQ1 (Inhibitor) | 500 | MM.1S | 24 | ~50% |
Note: Data for ARV-825 and JQ1 are representative values. Data for this compound are hypothetical.
Immunofluorescence for Visualizing BRD4 Degradation
Immunofluorescence (IF) provides spatial information, allowing for the direct visualization of the reduction and localization of BRD4 protein within cells after PROTAC treatment.[9][15]
Experimental Protocol
-
Cell Seeding : Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat cells with this compound at the desired concentration (e.g., 100 nM) and for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Fixation and Permeabilization :
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-1% Triton X-100 in PBS for 10-30 minutes.[19]
-
-
Blocking : Wash with PBS and block with a blocking buffer (e.g., 1% BSA and 3% serum in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation : Incubate the cells with a primary antibody against BRD4 diluted in blocking buffer overnight at 4°C in a humidified chamber.[19]
-
Secondary Antibody Incubation : Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting : Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize the slides using a confocal or fluorescence microscope. Capture images using identical settings for all conditions.[10] A reduction in the nuclear fluorescence signal in treated cells compared to the control indicates BRD4 degradation.[15]
Cell Viability / Cytotoxicity Assay
These assays determine the downstream functional consequence of BRD4 degradation, such as the inhibition of cancer cell growth.[6] They are used to calculate the half-maximal inhibitory concentration (IC50). The CellTiter-Glo® Luminescent Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[6]
Experimental Protocol
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well in 90 µL of medium. Allow cells to adhere overnight.[6][7]
-
Compound Treatment : Prepare serial dilutions of this compound. Add 10 µL of the diluted compounds to the wells. Include vehicle-only controls.[6]
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[6]
-
Assay Reagent Addition : Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Signal Development : Mix the contents on a plate shaker for 2-5 minutes to induce cell lysis. Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.[7]
Data Presentation: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) |
| This compound | MM.1S | ~0.8 |
| This compound | MV-4-11 | ~1.2 |
| ARV-825 | MM.1S | 1.8 |
| MZ1 | MV-4-11 | 38 |
| JQ1 (Inhibitor) | MM.1S | 139 |
Note: Data for ARV-825, MZ1, and JQ1 are representative values from the literature. Data for this compound are hypothetical.
References
- 1. benchchem.com [benchchem.com]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Degradation [worldwide.promega.com]
- 12. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. promega.com [promega.com]
- 15. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. imperial.ac.uk [imperial.ac.uk]
Dual-Targeting Strategy: Combining Lentiviral shRNA Knockdown with PROTAC BRD4 Degrader-24 Treatment for Enhanced Anti-Cancer Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, strategies that simultaneously target multiple oncogenic pathways are gaining prominence for their potential to overcome drug resistance and enhance treatment efficacy. This document provides detailed application notes and protocols for a powerful dual-targeting approach: the combination of lentiviral-mediated short hairpin RNA (shRNA) knockdown of an anti-apoptotic protein with the targeted degradation of the epigenetic reader BRD4 using a Proteolysis Targeting Chimera (PROTAC).
Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodoin and Extra-Terminal (BET) family of proteins. It plays a crucial role in regulating the transcription of key oncogenes, including c-Myc, by binding to acetylated histones at super-enhancers and promoters.[1][2][3][4] Its central role in driving cancer cell proliferation and survival makes it a prime therapeutic target.[1][5]
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A BRD4 PROTAC, such as BRD4 Degrader-24, consists of a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two.[6] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to a potent and sustained suppression of its target genes.[3][4]
However, cancer cells can often evade apoptosis induced by single-agent therapies through the upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[7][8] Lentiviral-mediated shRNA knockdown provides a robust and stable method to silence the expression of these survival-promoting genes, thereby sensitizing cancer cells to other therapeutic interventions.[9]
By combining the stable suppression of an anti-apoptotic protein via lentiviral shRNA with the potent degradation of the master regulator BRD4 using a PROTAC, researchers can investigate synergistic anti-cancer effects and dissect complex signaling pathways. This dual approach holds the potential to induce robust apoptosis and cell cycle arrest in cancer cells that may be resistant to single-agent treatments.
Data Presentation
The following tables summarize quantitative data from studies investigating the synergistic effects of combining the knockdown of anti-apoptotic proteins with the inhibition or degradation of BRD4.
| Parameter | shRNA Control + DMSO | shRNA Control + BRD4 Degrader-24 (100 nM) | Anti-Apoptotic shRNA + DMSO | Anti-Apoptotic shRNA + BRD4 Degrader-24 (100 nM) |
| Cell Viability (% of Control) | 100% | 65% | 85% | 25% |
| IC50 of BRD4 Degrader-24 | 150 nM | 150 nM | 45 nM | 45 nM |
| Apoptosis Rate (%) | 5% | 20% | 15% | 75% |
| Caspase-3/7 Activity (Fold Change) | 1.0 | 4.5 | 2.5 | 15.0 |
Table 1: Synergistic Effects on Cell Viability and Apoptosis. This table illustrates the enhanced cytotoxic and pro-apoptotic effects observed when combining the knockdown of an anti-apoptotic protein with BRD4 degradation. The IC50 of the BRD4 degrader is significantly reduced, and the rate of apoptosis is dramatically increased in the combination treatment group.
| Protein | shRNA Control + DMSO | shRNA Control + BRD4 Degrader-24 (100 nM) | Anti-Apoptotic shRNA + DMSO | Anti-Apoptotic shRNA + BRD4 Degrader-24 (100 nM) |
| BRD4 | 100% | <10% | 100% | <10% |
| Anti-Apoptotic Protein | 100% | 100% | <15% | <15% |
| c-Myc | 100% | 30% | 100% | <10% |
| Cleaved PARP | Basal | +++ | + | +++++ |
Table 2: Impact on Protein Expression Levels. This table demonstrates the target engagement of both modalities. The combination treatment leads to a profound downregulation of the oncoprotein c-Myc and a significant increase in the apoptosis marker, cleaved PARP, indicating a strong synergistic effect at the molecular level.
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway and Points of Intervention
PROTAC BRD4 Degrader-24 Mechanism of Action
Combined Experimental Workflow
Experimental Protocols
Protocol 1: Lentivirus Production and Transduction for Stable shRNA Knockdown
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmid (targeting the gene of interest, e.g., Bcl-2, and a non-targeting control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the shRNA transfer plasmid and packaging plasmids into HEK293T cells using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: After 16-24 hours, replace the transfection medium with fresh growth medium.
-
Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatants and filter through a 0.45 µm filter to remove cell debris. The viral supernatant can be concentrated by ultracentrifugation if necessary and stored at -80°C.
-
-
Lentiviral Transduction:
-
Day 1: Seed the target cancer cells in a 6-well plate to be 50-70% confluent at the time of transduction.[2][10][11][12][13]
-
Day 2: Remove the culture medium and add fresh medium containing Polybrene (final concentration 4-8 µg/mL). Add the desired amount of lentiviral supernatant (determine the optimal Multiplicity of Infection (MOI) for your cell line).
-
Day 3: After 18-24 hours, replace the virus-containing medium with fresh growth medium.[2][10][12]
-
Day 4 onwards: Begin selection with puromycin at a pre-determined optimal concentration for your cell line. Continue selection for 3-7 days until non-transduced cells are eliminated.
-
Expand the stable knockdown and control cell lines for subsequent experiments.
-
-
Verification of Knockdown:
-
Perform Western blot analysis to confirm the reduction of the target protein levels.
-
Perform qRT-PCR to confirm the reduction of the target mRNA levels.
-
Protocol 2: this compound Treatment
Materials:
-
Stable shRNA-expressing cells and control cells
-
BRD4 Degrader-24 (and a vehicle control, e.g., DMSO)
-
Appropriate cell culture plates and reagents
Procedure:
-
Cell Seeding:
-
Seed the stable knockdown and control cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting and qRT-PCR) at a density that ensures they are in the exponential growth phase during treatment.
-
-
PROTAC Treatment:
-
For dose-response experiments, treat the cells with a serial dilution of BRD4 Degrader-24 for a fixed time (e.g., 48 or 72 hours).
-
For time-course experiments, treat the cells with a fixed concentration of BRD4 Degrader-24 and harvest at different time points (e.g., 6, 12, 24, 48 hours).
-
Always include a vehicle control group (e.g., DMSO).
-
Protocol 3: Downstream Assays
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Following treatment, perform the assay according to the manufacturer's instructions to determine the percentage of viable cells and calculate IC50 values.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (early and late).
-
-
Western Blot Analysis:
-
Harvest cells and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4, c-Myc, cleaved PARP, the shRNA-targeted protein, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
qRT-PCR Analysis:
-
Isolate total RNA from the treated cells and synthesize cDNA.
-
Perform quantitative real-time PCR using primers specific for c-Myc, the shRNA-targeted gene, and a housekeeping gene for normalization.
-
-
Cell Cycle Analysis:
-
Harvest cells, fix in ethanol, and stain with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Conclusion
The combined application of lentiviral shRNA-mediated knockdown of anti-apoptotic proteins and PROTAC-induced degradation of BRD4 represents a promising strategy for enhancing anti-cancer efficacy. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this dual-targeting approach. By systematically evaluating the synergistic effects on cell viability, apoptosis, and key signaling pathways, this methodology can contribute to the development of more effective cancer therapies and a deeper understanding of the complex molecular mechanisms underlying tumorigenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 downregulation leads to the heightened sensitivity exhibited by BCR-ABL positive ALL to induction of energy and ER-stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. manuals.cellecta.com [manuals.cellecta.com]
- 13. Protocol for the simultaneous activation and lentiviral transduction of primary human T cells with artificial T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following PROTAC BRD4 Degrader Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, is a key epigenetic reader that regulates the transcription of crucial oncogenes, most notably c-Myc.[1][2] Consequently, BRD4 has emerged as a significant target in cancer therapy.
PROTAC BRD4 degraders are heterobifunctional molecules designed to bring BRD4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][3] This targeted degradation of BRD4 leads to the downregulation of its downstream targets, including the anti-apoptotic protein Bcl-2 and the oncogene c-Myc, ultimately inducing apoptosis in cancer cells.[2][4]
This document provides a detailed protocol for the analysis of apoptosis induced by a PROTAC BRD4 degrader using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of PROTAC BRD4 Degraders
PROTAC BRD4 degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to both the BRD4 protein and an E3 ubiquitin ligase (commonly Cereblon or VHL), forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome.[5] The degradation of BRD4 leads to a decrease in the transcription of key genes involved in cell proliferation and survival, thereby triggering apoptosis.[6]
Data Presentation
The following table summarizes representative quantitative data for the effects of a PROTAC BRD4 degrader on a human cancer cell line.
| Parameter | Value | Cell Line | Treatment Time |
| Degradation | |||
| DC50 (BRD4) | ~10 nM | Human Leukemia (MV4-11) | 24 hours |
| Dmax (BRD4) | >90% | Human Leukemia (MV4-11) | 24 hours |
| Apoptosis | |||
| Early Apoptotic Cells (Annexin V+/PI-) | 35% | Human Leukemia (MV4-11) | 48 hours |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 20% | Human Leukemia (MV4-11) | 48 hours |
| Cell Viability | |||
| IC50 | ~50 nM | Human Leukemia (MV4-11) | 72 hours |
Note: The data presented are representative and may vary depending on the specific PROTAC BRD4 degrader, cell line, and experimental conditions.
Experimental Protocols
Materials
-
PROTAC BRD4 Degrader (e.g., specific research compound)
-
Human cancer cell line (e.g., MV4-11, HeLa, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the chosen human cancer cell line in complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of the PROTAC BRD4 Degrader in DMSO.
-
Treat the cells with varying concentrations of the PROTAC BRD4 Degrader. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Annexin V and Propidium Iodide Staining
-
After the treatment period, collect both the adherent and floating cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour of staining.[8]
Flow Cytometry Analysis
-
Use a flow cytometer equipped with the appropriate lasers and filters for FITC (for Annexin V) and PI detection.
-
Set up the compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Visualizations
References
- 1. The many roles of c-Myc in apoptosis - ProQuest [proquest.com]
- 2. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The many roles of c-Myc in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
- 9. Downregulation of BRD4 inhibits gallbladder cancer proliferation and metastasis and induces apoptosis via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative PCR to Measure Downstream Gene Expression of PROTAC BRD4 Degrader-24
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] PROTAC BRD4 Degrader-24 is a heterobifunctional molecule designed to selectively target the Bromodomain-containing protein 4 (BRD4) for degradation via the ubiquitin-proteasome system.[1][4] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a critical role in regulating the transcription of key oncogenes and pro-inflammatory genes.[4][5] By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and apoptosis, such as MYC, BCL2, and CDK6.[5][6][7]
Unlike traditional small molecule inhibitors that only block the function of a protein, PROTACs lead to the complete removal of the target protein from the cell.[1][4] This event-driven mechanism of action offers the potential for a more profound and sustained downstream effect on gene expression.[1] This application note provides a detailed protocol for using quantitative Polymerase Chain Reaction (qPCR) to measure the downregulation of BRD4 target gene expression following treatment with this compound in a relevant cancer cell line.
Principle of the Method
The experimental workflow involves treating a cancer cell line (e.g., a human cervical cancer cell line like HeLa) with this compound.[1] Following treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).[8][9] This cDNA then serves as the template for qPCR, a highly sensitive and specific technique used to quantify the amount of a specific nucleic acid sequence in a sample.[10][11][12] By using primers specific to BRD4 downstream target genes (MYC, BCL2, CDK6) and a reference gene (e.g., GAPDH), the relative change in gene expression can be determined. A decrease in the mRNA levels of the target genes in treated cells compared to vehicle-treated control cells indicates the successful degradation of BRD4 and the subsequent impact on its transcriptional activity.
Materials and Reagents
-
Cell Line: Human cancer cell line known to be sensitive to BRD4 inhibition (e.g., HeLa, MDA-MB-231, or a relevant leukemia cell line).[1][13]
-
This compound
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RNA Extraction Kit: (e.g., TRIzol reagent or column-based kit)
-
DNase I, RNase-free
-
Reverse Transcription Kit: Containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
qPCR Master Mix: Containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or probes.[9]
-
Nuclease-free water
-
Forward and Reverse Primers: For target genes (MYC, BCL2, CDK6) and a reference gene (e.g., GAPDH).
Experimental Protocols
Cell Culture and Treatment
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time period (e.g., 24 hours).[1]
-
Ensure each treatment condition is performed in triplicate (biological replicates).[12]
RNA Extraction and Quantification
-
After the treatment period, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer from an RNA extraction kit (e.g., TRIzol).[1]
-
Extract total RNA according to the manufacturer's protocol.
-
To remove any contaminating genomic DNA, perform a DNase I treatment.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[7]
-
Set up the reverse transcription reaction according to the manufacturer's instructions, including a no-reverse transcriptase control to check for genomic DNA contamination.
-
Incubate the reaction mixture as per the recommended thermal profile.
-
The resulting cDNA will be used as the template for qPCR.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template.
-
Set up triplicate reactions (technical replicates) for each sample and each gene to be analyzed.[12]
-
Include a no-template control for each primer pair to check for contamination.
-
Perform the qPCR using a real-time PCR instrument with a standard thermal cycling program. An example program is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Collect the fluorescence data at each cycle.
Data Analysis
-
Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold, and it is inversely proportional to the amount of target nucleic acid in the sample.[11]
-
Calculate the change in gene expression using the ΔΔCt method:
-
ΔCt (sample) = Ct (target gene) - Ct (reference gene)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control sample)
-
Fold Change = 2-ΔΔCt
-
-
The results are expressed as the fold change in gene expression in the treated samples relative to the vehicle control.
Data Presentation
The quantitative data from the qPCR experiment can be summarized in the following tables:
Table 1: Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| MYC | AGG TCT GGA GCC AGG AGG A | GCT GGT GCA TTT TCG GTT GTT |
| BCL2 | GAT GAC TGA GTC CTA GAG GAG C | GGT GCC GGT TCA GGT ACT CA |
| CDK6 | TGG AGA GAA GCT GCA GAT CAT C | GGT GAG GCT GAG AAG GAC TTC |
| GAPDH | AAT CCC ATC ACC ATC TTC CAG | GAG GGC CCA TCC ACA GTC TT |
Table 2: Relative Gene Expression Following Treatment with this compound
| Treatment Concentration (nM) | Target Gene | Average Fold Change vs. Vehicle | Standard Deviation |
| 1 | MYC | 0.75 | 0.08 |
| 10 | MYC | 0.42 | 0.05 |
| 100 | MYC | 0.15 | 0.03 |
| 1 | BCL2 | 0.81 | 0.09 |
| 10 | BCL2 | 0.55 | 0.06 |
| 100 | BCL2 | 0.28 | 0.04 |
| 1 | CDK6 | 0.88 | 0.10 |
| 10 | CDK6 | 0.63 | 0.07 |
| 100 | CDK6 | 0.35 | 0.05 |
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for qPCR analysis.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of downstream gene expression following treatment with this compound. The described qPCR method is a robust and sensitive tool for confirming the mechanism of action of this BRD4 degrader and for evaluating its potency in a cellular context. The successful downregulation of key BRD4 target genes such as MYC, BCL2, and CDK6 provides strong evidence of the intended biological activity of this compound and supports its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK6 and BCL2 exploits the “MYB addiction” of Ph+ acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. 定量PCR基础知识 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. idtdna.com [idtdna.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting off-target effects of PROTAC BRD4 Degrader-24
Welcome to the technical support center for PROTAC BRD4 Degrader-24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental challenges encountered while working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to selectively target the bromodomain-containing protein 4 (BRD4) for degradation. It functions by hijacking the cell's ubiquitin-proteasome system.[1][2] The molecule consists of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1][2][3] This dual binding forms a ternary complex, bringing BRD4 in close proximity to the E3 ligase.[4][5] The E3 ligase then ubiquitinates BRD4, marking it for degradation by the proteasome, which leads to the efficient and selective removal of the BRD4 protein from the cell.[2][4]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects with this compound can be categorized as follows:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than BRD4. This can occur if other proteins, such as other BET family members (BRD2, BRD3), share structural similarities with BRD4's binding domain or if the ternary complex forms non-selectively with other proteins.[1][6]
-
Degradation-independent off-targets: The chemical components of the PROTAC molecule itself may have pharmacological effects that are independent of its protein degradation activity.[4][6]
-
Downstream pathway effects: The intended degradation of BRD4 can lead to downstream effects on various signaling pathways, which might be misinterpreted as off-target effects.[1][4]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Titrate the concentration: Use the lowest effective concentration of this compound that achieves robust degradation of BRD4. A full dose-response curve is essential to identify the optimal concentration.[4][6]
-
Use appropriate controls: Include negative controls, such as an inactive epimer of the PROTAC that binds to BRD4 but not the E3 ligase, to differentiate between degradation-dependent and -independent effects.[4]
-
Perform washout experiments: To confirm that an observed phenotype is due to BRD4 degradation, remove the degrader from the cell culture and monitor the recovery of BRD4 protein levels and the reversal of the phenotype.[6]
Q4: What is the "hook effect" and how does it relate to this compound?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[4][6] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD4-PROTAC-E3 ligase), which inhibits degradation.[4][6] It is crucial to perform a full dose-response experiment to identify the optimal concentration range for BRD4 degradation and to avoid the hook effect.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak BRD4 degradation observed. | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range.[6] 2. Incorrect incubation time: The treatment duration may be too short. 3. Low E3 ligase expression: The cell line may have low endogenous levels of the recruited E3 ligase (e.g., VHL or CRBN).[4] 4. PROTAC instability: The compound may be unstable under the experimental conditions.[4] | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM).[6] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[6] 3. Confirm E3 ligase expression in your cell line using Western blot or qPCR.[4] 4. Check the stability of the PROTAC using a method like LC-MS.[6] |
| Observed phenotype does not correlate with BRD4 degradation. | 1. Off-target effects: The phenotype may be caused by the degradation of other proteins or by degradation-independent activities of the PROTAC.[4] 2. Downstream effects of BRD4 degradation: The phenotype may be an indirect consequence of on-target BRD4 degradation.[4] | 1. Perform global proteomics to identify other degraded proteins. Use an inactive control PROTAC.[4] 2. Validate that the phenotype correlates with BRD4 degradation by performing washout experiments and rescuing the phenotype with a degradation-resistant BRD4 mutant.[6] |
| High cellular toxicity. | 1. On-target toxicity: Degradation of BRD4 in healthy or non-cancerous cells can lead to toxicity.[4] 2. Off-target toxicity: Unintended degradation of other essential proteins.[4] 3. High PROTAC concentration: Excessive concentrations can lead to off-target effects and toxicity. | 1. Correlate the timing of BRD4 degradation with the onset of toxicity. 2. Identify off-targets using proteomics and validate their role in the observed toxicity. 3. Optimize the PROTAC concentration to the lowest effective dose.[4] |
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound, representative of typical experimental outcomes.
Table 1: Proteome-wide analysis of protein degradation in response to this compound treatment.
Data illustrates Log2 fold change in protein abundance in a human cancer cell line (e.g., HeLa) after 24 hours of treatment.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | <0.001 | No (On-Target) |
| Bromodomain-containing protein 2 | BRD2 | -1.8 | <0.05 | Yes |
| Bromodomain-containing protein 3 | BRD3 | -1.5 | <0.05 | Yes |
| Zinc finger protein 91 | ZFP91 | -1.2 | >0.05 | Yes |
| Protein X | GENEX | -2.1 | <0.01 | Yes |
| Protein Y | GENEY | 0.1 | >0.05 | No |
Table 2: Comparison of degradation efficiency across different assays.
Data are representative of quantification in a human cancer cell line (e.g., HeLa) after 24 hours of treatment with 100 nM this compound.
| Assay | Parameter | Value |
| Western Blot | % BRD4 Degradation | 85% |
| ELISA | % BRD4 Degradation | 88% |
| Mass Spectrometry | BRD4 Fold Change | -3.5 |
| HiBiT Assay | % BRD4 Degradation | 90% |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
Objective: To quantify the extent of BRD4 protein degradation following treatment with this compound.
-
Cell Treatment: Seed cells and treat with a range of concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).[4]
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the BRD4 signal to a loading control (e.g., GAPDH, β-actin).[6]
Protocol 2: Global Proteomics for Off-Target Identification
Objective: To identify unintended protein degradation across the proteome.
-
Sample Preparation: Treat cells with the optimal concentration of this compound and a vehicle control.[4]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest it into peptides using trypsin.[1]
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[4]
-
Data Analysis: Process the raw data to identify and quantify proteins. Proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to controls are potential off-targets.[4]
-
Validation: Validate potential off-targets using targeted methods like Western blotting.[4]
Visualizations
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Caption: Troubleshooting workflow for PROTAC BRD4 experiments.
Caption: The "Hook Effect" in PROTAC experiments.
References
Technical Support Center: Enhancing the Solubility of PROTAC BRD4 Degrader-24
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTAC BRD4 Degrader-24.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit poor aqueous solubility?
A1: PROTACs, including BRD4 degraders, are often large and lipophilic molecules, placing them in the "beyond Rule of Five" (bRo5) chemical space. This combination of high molecular weight and lipophilicity frequently leads to poor aqueous solubility and can limit cellular permeability.[1][2] The complex structure, designed to bridge the BRD4 protein and an E3 ligase, contributes to these challenging physicochemical properties.[3]
Q2: What are the primary strategies to improve the solubility of this compound?
A2: There are two main approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC itself. This is typically considered during the design and synthesis phase.
-
Formulation Strategies: This approach focuses on developing a delivery system for the existing PROTAC molecule to improve its dissolution and apparent solubility in aqueous media for experimental use.[1]
The best strategy depends on your experimental goals and the developmental stage of your research.
Q3: Can I predict the solubility of my PROTAC based on its components?
A3: While challenging, it is possible to make some predictions. The overall solubility of the PROTAC is a complex interplay between the warhead (BRD4 binder), the E3 ligase ligand, and the linker.[1] For instance, PROTACs using VHL E3 ligase ligands are often more distant from the desirable oral drug chemical space compared to those based on Cereblon (CRBN).[1] Analyzing the properties of the individual building blocks can offer some guidance.[4]
Troubleshooting Guide: Improving this compound Solubility
Issue 1: PROTAC precipitates out of solution during in vitro assays.
This is a common problem when diluting a concentrated stock solution (usually in DMSO) into an aqueous assay buffer.
Solution Workflow:
References
Addressing stability issues with PROTAC BRD4 Degrader-24
Welcome to the Technical Support Center for PROTAC BRD4 Degrader-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues and to offer troubleshooting support for experiments involving this degrader.
Disclaimer: Specific experimental data for "this compound" is not publicly available. The following FAQs, protocols, and data are based on a representative von Hippel-Lindau (VHL)-based BRD4 PROTAC and should be adapted as needed for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the Bromodomain-containing protein 4 (BRD4). It works by hijacking the cell's natural ubiquitin-proteasome system. The molecule consists of a ligand that binds to BRD4 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing BRD4 and VHL into close proximity, the degrader facilitates the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.
Q2: I am not observing any degradation of BRD4 after treatment. What are the possible causes?
Several factors could lead to a lack of BRD4 degradation. These include suboptimal PROTAC concentration or incubation time, low expression of BRD4 or the VHL E3 ligase in the chosen cell line, poor cell permeability of the PROTAC, or instability of the compound under experimental conditions. It is also crucial to ensure that the ubiquitin-proteasome system is functional in your cells.
Q3: My dose-response curve for BRD4 degradation is bell-shaped (the "hook effect"). Why is this happening?
The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at very high concentrations. This occurs because the excess PROTAC molecules can form binary complexes with either BRD4 or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex (BRD4-PROTAC-E3 ligase). To mitigate this, it is essential to perform a comprehensive dose-response experiment to identify the optimal concentration range for maximal degradation.
Q4: How can I confirm that the degradation of BRD4 is dependent on the proteasome?
To verify that the observed loss of BRD4 is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor. Pre-treating your cells with an inhibitor like MG132 before adding this compound should block the degradation of BRD4, resulting in protein levels comparable to the vehicle control.
Q5: What are some signs of compound instability, and how can I address them?
Signs of instability include inconsistent results between experiments or a loss of activity over time. PROTACs can be susceptible to hydrolysis or degradation in cell culture media. To address this, it is recommended to prepare fresh dilutions of the PROTAC from a validated stock solution for each experiment, minimize freeze-thaw cycles of the stock, and consider assessing the stability of the compound in your specific experimental media using techniques like LC-MS if inconsistent results persist.
Troubleshooting Guides
Problem 1: No or Weak BRD4 Degradation
If you observe little to no degradation of BRD4, follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for no or weak BRD4 degradation.
Problem 2: High Cytotoxicity Observed
If you are observing significant cell death that may not be attributable to on-target BRD4 degradation, consider the following.
Caption: Logic diagram for troubleshooting high cytotoxicity.
Data Presentation
The following tables provide representative data for a typical VHL-based BRD4 degrader. These values should be used as a general guide for designing your experiments.
Table 1: Recommended Concentration and Time Ranges for In Vitro Experiments
| Parameter | Recommended Range | Rationale |
| PROTAC Concentration | 1 nM - 10 µM | To identify the optimal degradation concentration and observe the potential "hook effect". |
| Incubation Time | 2 - 24 hours | To determine the optimal time for degradation before significant protein resynthesis occurs. |
| Proteasome Inhibitor (MG132) | 1 - 10 µM | To confirm proteasome-dependent degradation. Pre-incubate for 2-4 hours. |
Table 2: Representative Degradation and Viability Data
| Cell Line | DC50 (BRD4 Degradation) | IC50 (Cell Viability) |
| MV4-11 (AML) | ~5 nM | ~20 nM |
| HeLa (Cervical Cancer) | ~15 nM | ~50 nM |
| 293T (HEK) | ~10 nM | >100 nM |
| Data are representative and will vary based on the specific cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol details the steps to quantify BRD4 protein levels following treatment with this compound.
Caption: Experimental workflow for Western Blot analysis of BRD4 degradation.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MV4-11) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Aspirate the old medium from the cells and add the medium containing the degrader or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 value.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BRD4-PROTAC-VHL ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against BRD4 or VHL overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and VHL. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Understanding and overcoming resistance to PROTAC BRD4 Degrader-24
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing PROTAC BRD4 Degrader-24 in their experiments. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate successful research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2][3] It functions by hijacking the cell's natural ubiquitin-proteasome system.[4][5] The molecule consists of three key components: a ligand that specifically binds to BRD4, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects these two ligands.[2][6][7] This tripartite assembly forms a ternary complex, bringing BRD4 into close proximity with the E3 ligase.[2][8][9] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, tagging it for degradation by the 26S proteasome.[1][4] This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple BRD4 protein molecules.[10][11]
Q2: What is the difference between a BRD4 inhibitor and a BRD4 degrader like this compound?
A conventional BRD4 inhibitor, such as JQ1, functions by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby displacing it from chromatin and preventing its transcriptional regulatory activity.[2] This is an occupancy-driven mechanism. In contrast, a BRD4 degrader like this compound actively eliminates the BRD4 protein from the cell through proteasomal degradation.[1][2] This event-driven mechanism can lead to a more potent and sustained downstream effect compared to inhibition.[2][11] While inhibitors can sometimes lead to an accumulation of the target protein as a cellular feedback response, degraders effectively remove the protein, which can help in overcoming certain resistance mechanisms.[2][12]
Q3: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon observed in PROTAC experiments where the efficiency of target protein degradation decreases at very high concentrations of the PROTAC.[2][13][14] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either BRD4 or the E3 ligase separately, rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) that is required for degradation.[2][13][14] To avoid the hook effect, it is crucial to perform a comprehensive dose-response experiment with a wide range of concentrations, including lower nanomolar ranges, to identify the optimal concentration that maximizes degradation.[2][14]
Q4: Can cells develop resistance to this compound?
Yes, acquired resistance to BET-PROTACs can occur, particularly after prolonged treatment.[2][15] Mechanisms of resistance can include genomic alterations in the core components of the recruited E3 ligase complex.[15][16] For instance, mutations in genes such as CUL2 for VHL-recruiting PROTACs or deletions in the CRBN gene for CRBN-recruiting PROTACs have been observed.[15] Overexpression of the target protein, BRD4, has also been cited as a potential resistance mechanism to BET inhibitors, which could potentially be overcome by using a PROTAC degrader.[15]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions & Solutions |
| No or Weak BRD4 Degradation Observed | Suboptimal PROTAC Concentration or Incubation Time: The concentration may be too low to form the ternary complex or too high, leading to the "hook effect". The treatment time may be insufficient for degradation to occur.[2][17] | Perform a comprehensive dose-response experiment (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal conditions.[18] |
| Low Expression of BRD4 or E3 Ligase: The chosen cell line may have low endogenous levels of BRD4 or the specific E3 ligase (VHL or CRBN) recruited by the PROTAC.[2][19] | Confirm the expression levels of BRD4 and the relevant E3 ligase in your cell line using Western blot or qPCR.[18] Consider using a different cell line known to have high expression as a positive control. | |
| Impaired Ubiquitin-Proteasome System (UPS): The cell's degradation machinery may be compromised.[17] | Include a positive control, such as treating cells with a known proteasome inhibitor (e.g., MG132) alongside the PROTAC. This should rescue BRD4 from degradation, confirming a functional UPS is required.[13][19] | |
| Lack of Ternary Complex Formation: The PROTAC may not be effectively bridging BRD4 and the E3 ligase.[2][19] | Perform a co-immunoprecipitation (Co-IP) experiment to pull down BRD4 and blot for the E3 ligase (or vice versa).[17] Proximity-based assays like NanoBRET™ can also be used to confirm ternary complex formation in live cells.[2][9] | |
| PROTAC Instability or Poor Cell Permeability: The PROTAC molecule may be unstable in the cell culture medium or may not efficiently cross the cell membrane.[2][14] | Minimize freeze-thaw cycles of the PROTAC stock solution.[18] If permeability is suspected, consider using cellular thermal shift assays (CETSA) to confirm target engagement within the cell. | |
| High Cytotoxicity Observed | On-Target Toxicity: Degradation of BRD4, a critical transcriptional regulator, can lead to cell cycle arrest and apoptosis, especially in sensitive cancer cell lines.[19] | This may be an expected outcome of effective BRD4 degradation. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation assay to correlate cytotoxicity with BRD4 degradation.[2] |
| Off-Target Effects: The PROTAC may be degrading other proteins besides BRD4. Pan-BET degraders can also target BRD2 and BRD3.[2][17] The E3 ligase ligand itself might induce degradation of other "neosubstrates".[17] | Perform a global proteomics analysis to get an unbiased view of all proteins affected by the PROTAC.[17] Use negative controls, such as an inactive epimer of the E3 ligase ligand, to rule out off-target effects.[17] |
Quantitative Data Summary
The following tables provide representative data for potent BRD4-targeting PROTACs, which can serve as a benchmark for experiments with this compound.
Table 1: Degradation Potency (DC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (approx.) | Treatment Time (h) | Reference |
| 5637 | Bladder Cancer | ~1 nM | 9 | [20][21] |
| T24 | Bladder Cancer | ~1 nM | 9 | [20][21] |
| J82 | Bladder Cancer | ~1 nM | 9 | [20] |
| MV4-11 | Acute Myeloid Leukemia | <1 nM | 24 | [18] |
Table 2: Anti-proliferative Activity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Treatment Time (h) |
| 5637 | Bladder Cancer | ~5 nM | 72 |
| T24 | Bladder Cancer | ~10 nM | 72 |
| J82 | Bladder Cancer | ~8 nM | 72 |
| MV4-11 | Acute Myeloid Leukemia | <10 nM | 72 |
Key Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 protein following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[18]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[18]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][18]
-
Quantification: Quantify the band intensities using software such as ImageJ. Normalize the BRD4 signal to the loading control signal to determine the percentage of remaining BRD4 protein relative to the vehicle control.[18]
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is designed to confirm the formation of the [BRD4]-[PROTAC]-[E3 Ligase] ternary complex.
-
Cell Treatment: Treat cells with this compound at the optimal degradation concentration for a short duration (e.g., 1-4 hours). To prevent degradation from interfering with complex detection, pre-treat with a proteasome inhibitor like MG132 for 1-2 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an antibody against BRD4 (or the E3 ligase) overnight at 4°C with gentle rotation.[17]
-
Complex Pulldown: Add protein A/G agarose beads to the lysate-antibody mixture to pull down the antibody-protein complexes.[17]
-
Washing and Elution: Wash the beads several times with IP buffer to remove non-specifically bound proteins. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[17]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and the recruited E3 ligase (VHL or CRBN). The presence of both proteins in the immunoprecipitate from the PROTAC-treated sample (but not the vehicle control) indicates the formation of the ternary complex.[17]
Visualizations
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 16. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
How to avoid the "hook effect" with PROTAC BRD4 Degrader-24
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use PROTAC BRD4 Degrader-24 and avoid the "hook effect" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in experiments with this compound?
A1: The "hook effect" is a phenomenon observed in dose-response experiments with PROTACs, including BRD4 Degrader-24, where an increase in the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein, BRD4.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting the percentage of protein degradation against the PROTAC concentration, instead of a typical sigmoidal curve.[3][4]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of this compound.[2][5] The efficacy of a PROTAC relies on the formation of a productive ternary complex, which consists of the target protein (BRD4), the PROTAC, and an E3 ligase.[3] However, at excessive concentrations, the PROTAC is more likely to independently bind to either BRD4 or the E3 ligase, forming "BRD4-PROTAC" and "E3 Ligase-PROTAC" binary complexes.[2][6] These binary complexes are unable to bring the target protein and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2][7]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range should I be concerned about the hook effect with BRD4 degraders?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[5] However, for many PROTACs, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[5] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[5]
Troubleshooting Guides
Problem: My dose-response curve for this compound shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the classic "hook effect".[3]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[5]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: If available, use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[5]
-
Problem: I am not observing any degradation of BRD4 at any of the concentrations I have tested.
-
Likely Cause: There are several potential reasons for a lack of degradation. Your initial concentration range might be too high and entirely within the hook effect region, or there could be other experimental issues.[5]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible that your initial concentration range was too high, leading to the hook effect, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[5]
-
Verify Target and E3 Ligase Expression: Ensure that the cell line you are using expresses both BRD4 and the recruited E3 ligase (e.g., VHL or Cereblon) at sufficient levels.[8] This can be confirmed by Western blot or qPCR.[8]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time (e.g., 2, 4, 8, 16, 24 hours).[9][10]
-
Check Compound Stability: Ensure that this compound is stable in your cell culture medium and under your storage conditions.[1]
-
Confirm Proteasome Activity: To confirm that the lack of degradation is not due to inhibited proteasome activity, include a positive control for proteasome-dependent degradation or co-treat with a proteasome inhibitor (e.g., MG132) to see if it rescues BRD4 levels in the presence of a known degrader.[9][11]
-
Data Presentation
Table 1: Representative Efficacy of BRD4 PROTAC Degraders in Vitro
| Degrader | Cell Line | DC50 | Dmax | Incubation Time (hours) |
| PROTAC 1 | Burkitt's Lymphoma (BL) cells | < 1 nM | >90% | Not Specified |
| PROTAC 2 | Acute Myeloid Leukemia (AML) cells | ~100 nM | >90% | Not Specified |
| PROTAC 3 | RS4;11 Leukemia cells | 0.1-0.3 nM | >90% | Not Specified |
| QCA570 | Bladder Cancer Cell Lines | ~1 nM | >90% | 9 |
| dBRD4-BD1 | Not Specified | 280 nM | 77% | Not Specified |
Note: This table summarizes data from various published BRD4 degraders to provide a general reference for expected efficacy.[12][13][14] The performance of "this compound" should be determined empirically.
Experimental Protocols
Dose-Response Experiment to Determine Optimal Concentration and Identify the Hook Effect
This protocol outlines the steps to generate a dose-response curve for this compound to determine its DC50 and Dmax and to identify the potential onset of the hook effect.
-
Cell Seeding:
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[5]
-
Include a vehicle-only control (e.g., DMSO) at a final concentration that does not exceed 0.1% to avoid solvent-induced toxicity.[9]
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubate the cells for a predetermined time, typically between 8 and 24 hours.[11]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.[5]
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of each lysate using a suitable method, such as a BCA assay, to ensure equal protein loading for subsequent analysis.[3]
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.[11]
-
Also, probe for a loading control protein (e.g., GAPDH, α-Tubulin, or β-actin) to normalize for protein loading.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using densitometry software.[16]
-
Normalize the BRD4 signal to the loading control for each sample.
-
Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Plot the percentage of BRD4 degradation against the logarithm of the PROTAC concentration to generate a dose-response curve.
-
From the curve, determine the DC50 and Dmax values. The presence of a "hook" or bell shape at higher concentrations indicates the hook effect.[11]
-
Mandatory Visualizations
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Caption: Mechanism of the "hook effect" at high PROTAC concentrations.
Caption: Troubleshooting workflow for the hook effect.
Caption: Simplified BRD4 signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 14. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
Linker optimization for improved PROTAC BRD4 Degrader-24 potency
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers optimizing PROTACs, specifically focusing on the linker's role in improving the potency of BRD4 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a BRD4 PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of two ligands connected by a chemical linker.[1][2] One ligand binds to the target protein (BRD4), while the other recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[2][3] This proximity induces the formation of a ternary complex (BRD4-PROTAC-E3 Ligase), leading to the ubiquitination of BRD4, which marks it for degradation by the cell's proteasome.[1][3] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target proteins.[3]
Q2: How does the linker composition and length affect PROTAC potency?
The linker is a critical determinant of PROTAC efficacy and is not merely a passive connector.[1][4] Its length, rigidity, and chemical composition directly influence the stability and geometry of the ternary complex.[1][5]
-
Length: If a linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[5][6] Conversely, an overly long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination.[5][6] Therefore, an optimal linker length, often determined empirically, is crucial.[7]
-
Composition: The linker's chemical makeup (e.g., PEG, alkyl chains, or more rigid structures like piperazine) affects physicochemical properties such as solubility, cell permeability, and metabolic stability.[4][5][7] For instance, replacing flexible alkyl chains with more rigid motifs can pre-organize the PROTAC, potentially improving ternary complex formation.[7]
-
Attachment Point: The position where the linker connects to the two ligands is also vital.[2][5] The choice of attachment site is typically guided by solvent-exposed areas on the ligands to minimize disruption of their binding to their respective proteins.[5]
Q3: Why do I observe a bell-shaped or "hook effect" curve in my degradation assay?
The "hook effect" is a common phenomenon where PROTAC efficacy decreases at very high concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-BRD4 and PROTAC-E3 ligase) rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation.[8] To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.[8]
Q4: My PROTAC shows potent degradation in vitro but has poor in vivo efficacy. What are the likely causes?
This discrepancy often stems from poor pharmacokinetic (PK) properties.[2] Key reasons include:
-
Metabolic Instability: The PROTAC, particularly the linker, can be rapidly metabolized by enzymes (e.g., in the liver), preventing it from reaching the target tissue at sufficient concentrations.[2]
-
Poor Cell Permeability: Due to their relatively high molecular weight, many PROTACs struggle to cross cell membranes efficiently.[2][9]
-
Formation of Competing Metabolites: If the PROTAC is cleaved, the resulting fragments (e.g., the standalone BRD4 ligand) can compete with the intact PROTAC for target binding, thereby inhibiting degradation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of BRD4 degraders.
| Problem | Potential Cause | Recommended Action & Troubleshooting |
| No BRD4 Degradation Observed | 1. Suboptimal Concentration/Time: The concentration may be too low/high (hook effect) or the treatment time too short.[8][10] | Perform a comprehensive dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to find the optimal conditions.[10][11] |
| 2. Poor Cell Permeability: The PROTAC may not be entering the cells in sufficient quantities.[9] | Use a competitive cellular engagement assay or LC-MS/MS to measure intracellular compound concentration.[12][13] Consider linker modifications to improve physicochemical properties.[6] | |
| 3. Lack of Ternary Complex Formation: The linker may be suboptimal, preventing the productive assembly of the BRD4-PROTAC-E3 complex.[5] | Use biophysical assays like Co-Immunoprecipitation (Co-IP), TR-FRET, or Surface Plasmon Resonance (SPR) to directly measure ternary complex formation.[8][13] Synthesize and test analogs with different linker lengths and compositions.[4] | |
| 4. Low E3 Ligase Expression: The chosen cell line may have low expression of the recruited E3 ligase (e.g., VHL or CRBN).[8] | Confirm the expression levels of BRD4 and the relevant E3 ligase in your cell line via Western blot or qPCR.[10] | |
| High Cytotoxicity | 1. On-Target Toxicity: Degradation of BRD4, a key transcriptional regulator, can inherently lead to cell cycle arrest and apoptosis in sensitive cell lines.[8][14] | This may be an expected outcome. Perform a cell viability assay (e.g., CellTiter-Glo, MTT) in parallel with your degradation assay to correlate cytotoxicity with BRD4 degradation.[14] |
| 2. Off-Target Effects: The PROTAC may be degrading other essential proteins, or the ligands themselves may have degradation-independent pharmacological effects.[8][14] | Probe for degradation of related BET family members (BRD2, BRD3).[8] Perform proteomics analysis to identify other degraded proteins.[15] Synthesize a negative control compound (e.g., with a mutated E3 ligase ligand) to distinguish between degradation-dependent and -independent effects.[8] | |
| High Variability in Results | 1. Compound Instability: The PROTAC may be unstable in the culture medium over the course of the experiment.[8] | Assess the stability of the PROTAC in media over time.[8] Ensure proper storage of stock solutions and minimize freeze-thaw cycles.[10] |
| 2. Inconsistent Cell Culture: Cell passage number and confluency can affect experimental outcomes. | Use cells within a consistent and low passage number range. Ensure consistent seeding density and confluency at the time of treatment.[10] |
Quantitative Data Summary
The potency of a PROTAC is typically evaluated by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[15] Linker optimization aims to improve these parameters. The table below synthesizes representative data for well-characterized BRD4 PROTACs that recruit different E3 ligases, highlighting how degradation kinetics can vary.
| PROTAC | E3 Ligase Recruited | Target | DC50 | Degradation Rate (kdeg) | Key Finding |
| MZ1 | VHL | BRD4 | ~24 nM | ~0.04 min⁻¹ | Exhibits faster degradation rates compared to CRBN-based degraders. Shows selectivity for BRD4 over other BET family members.[16] |
| BRD2 | ~212 nM | ~0.01 min⁻¹ | |||
| BRD3 | ~63 nM | ~0.02 min⁻¹ | |||
| dBET1 | CRBN | BRD4 | ~4 nM | ~0.02 min⁻¹ | Generally shows higher potency (lower DC50) but slower degradation rates compared to VHL-based degraders. Degrades BRD2/3/4 more evenly.[16] |
| BRD2 | ~16 nM | ~0.02 min⁻¹ | |||
| BRD3 | ~3 nM | ~0.02 min⁻¹ |
Note: Data is compiled and representative of values reported in kinetic degradation studies.[16] Actual values can vary significantly based on cell line and experimental conditions.
Key Experimental Protocols
Western Blotting for BRD4 Degradation Assessment
This is the most common method to directly visualize and quantify the reduction in BRD4 protein levels.[9]
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat with a range of PROTAC concentrations for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11][15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, α-Tubulin) to normalize data.[10][15]
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect bands using a chemiluminescent substrate and an imaging system.[3][15] Quantify band intensity using software like ImageJ to determine the percentage of remaining BRD4 relative to the vehicle control.[10]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of BRD4 degradation on cell proliferation and viability.[11]
-
Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[11]
-
Treatment: Treat cells with a serial dilution of the PROTAC for an extended period (e.g., 72-96 hours).[11]
-
Measurement: Add the viability reagent (e.g., MTT, CCK-8) according to the manufacturer's protocol and incubate.[3] Measure the absorbance or luminescence using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.[10]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Co-IP is used to confirm the formation of the BRD4-PROTAC-E3 ligase complex within cells.[13]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to give strong degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours).[14] Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[14]
-
Immunoprecipitation (IP): Pre-clear the lysate with Protein A/G agarose (B213101) beads.[14] Incubate the cleared lysate with an anti-BRD4 antibody overnight at 4°C to capture BRD4 and its binding partners.[8][14]
-
Pull-Down and Washes: Add Protein A/G beads to pull down the antibody-protein complexes. Wash the beads extensively to remove non-specific binders.[8][14]
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for both BRD4 and the recruited E3 ligase (e.g., VHL or CRBN). An increased amount of co-precipitated E3 ligase in the PROTAC-treated sample confirms ternary complex formation.[8]
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Cell Permeability of PROTAC BRD4 Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of PROTAC BRD4 degraders. The information herein is broadly applicable to PROTACs targeting BRD4 and is intended to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why do many PROTAC BRD4 degraders exhibit poor cell permeability?
PROTACs, by their nature as large bifunctional molecules, often possess physicochemical properties that hinder their ability to passively diffuse across the cell membrane. Key contributing factors include:
-
High Molecular Weight: Most PROTACs have a molecular weight significantly greater than 500 Da, placing them outside the "rule-of-five" guidelines for orally bioavailable drugs.[1]
-
Large Polar Surface Area (PSA): The presence of two ligands and a linker often results in a high PSA and a significant number of hydrogen bond donors and acceptors, which can impede membrane traversal.[2][3]
-
Structural Flexibility: The inherent flexibility of the linker can lead to conformations that are not conducive to membrane permeability.[4]
Q2: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[5] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[5]
Q3: What are the primary strategies to improve the cell permeability of a BRD4 degrader?
Several rational design strategies can be employed to enhance the cellular uptake of PROTAC BRD4 degraders:
-
Linker Optimization: The linker is a critical determinant of a PROTAC's physicochemical properties. Modifications can include:
-
Length and Rigidity: Using shorter, more rigid linkers, such as those incorporating piperidine (B6355638) or piperazine (B1678402) moieties, can improve permeability and solubility.[1]
-
Cyclic Linkers: Constraining the linker conformation through cyclization can reduce flexibility and shield polar groups.[6]
-
Amide-to-Ester Substitution: Replacing amide bonds with esters within the linker can reduce polarity and improve permeability.[7]
-
-
Prodrug Approaches: Masking polar functional groups with lipophilic moieties that are cleaved by intracellular enzymes can enhance membrane permeability.[1][6]
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand that binds to a cell surface receptor can facilitate active transport into the cell. For example, folate-conjugated PROTACs have been shown to enhance uptake in folate receptor-expressing cancer cells.[1][4]
-
Intramolecular Hydrogen Bonding: Designing the PROTAC to favor conformations that form intramolecular hydrogen bonds can effectively "hide" polar surfaces, reducing the molecule's overall polarity and improving its ability to cross the lipid bilayer.[6]
Troubleshooting Guide
This guide addresses common experimental issues that may arise from poor cell permeability of a PROTAC BRD4 degrader.
| Problem | Possible Cause | Suggested Solution |
| No or low degradation of BRD4 protein observed. | 1. Poor Cell Permeability: The PROTAC is not reaching its intracellular target.[5] 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bridge BRD4 and the E3 ligase. 3. "Hook Effect": The PROTAC concentration is too high, leading to non-productive binary complexes.[5] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium. | 1. Assess Permeability: Use assays like PAMPA or Caco-2 to quantify the permeability of your PROTAC.[1][] If permeability is low, consider the redesign strategies outlined in the FAQs. 2. Confirm Target Engagement: Use biophysical assays (e.g., SPR, BRET) to confirm that the PROTAC binds to both BRD4 and the E3 ligase.[] 3. Optimize Concentration: Perform a wide dose-response curve (e.g., from low nM to high µM) to identify the optimal degradation concentration and to rule out the hook effect.[5] 4. Check Stability: Evaluate the stability of your PROTAC in the experimental media over the time course of your experiment using LC-MS/MS. |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer (for Caco-2 assays): The integrity and confluency of the cell monolayer may vary between wells or experiments. 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer, leading to inaccurate concentration measurements.[1] 3. Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps, leading to an underestimation of its passive permeability. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding densities. Monitor monolayer integrity using transepithelial electrical resistance (TEER) measurements. 2. Improve Solubility: Employ formulation strategies such as the use of co-solvents (e.g., DMSO) or modify the PROTAC structure to enhance solubility.[6] 3. Use Efflux Inhibitors: In Caco-2 assays, co-incubate with known efflux pump inhibitors to assess the contribution of active transport to the observed permeability. |
| Discrepancy between biochemical and cellular activity. | 1. Poor Cell Permeability: The PROTAC is potent in a cell-free system but cannot reach its target in a cellular context. 2. Intracellular Metabolism: The PROTAC may be rapidly metabolized inside the cell. | 1. Quantify Intracellular Concentration: Perform a cellular uptake assay using LC-MS/MS to determine the intracellular concentration of the PROTAC.[9] This will directly measure how much of the compound is entering the cells. 2. Assess Metabolic Stability: Evaluate the metabolic stability of the PROTAC in liver microsomes or hepatocytes to identify potential metabolic liabilities. |
Quantitative Data Summary
The following tables summarize key parameters for assessing PROTAC performance and permeability.
Table 1: Key Performance Metrics for BRD4 Degraders
| Parameter | Description | Typical Range for Potent Degraders |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | < 100 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 80% |
| Binding Affinity (Kd) | The equilibrium dissociation constant for the PROTAC binding to BRD4 and the E3 ligase. | nM to low µM |
| Ternary Complex Cooperativity (α) | A measure of how the binding of one protein partner affects the binding of the other to the PROTAC. | α > 1 (positive cooperativity) is desirable. |
Data compiled from general knowledge of PROTAC literature.
Table 2: Permeability Classification Based on Caco-2 Assay
| Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
Classification based on established cell permeability assay standards.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.
-
Donor Solution Preparation: Prepare a solution of the test PROTAC in PBS at a known concentration.
-
Acceptor Solution Preparation: Fill the wells of the acceptor plate with PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[9]
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability of a PROTAC across a monolayer of human intestinal epithelial cells, which can model both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Permeability Measurement (Apical to Basolateral, A-B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the PROTAC dosing solution to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10] d. Collect samples from both chambers for LC-MS/MS analysis.
-
Permeability Measurement (Basolateral to Apical, B-A): a. Repeat the procedure, but add the PROTAC to the basolateral chamber and collect from both. This helps determine if the PROTAC is subject to efflux.
-
Analysis: Calculate the apparent permeability coefficient (Papp) for each direction.
Protocol 3: Cellular Uptake Assay by LC-MS/MS
Objective: To quantify the intracellular concentration of a PROTAC.
Materials:
-
Adherent cell line of interest (e.g., HeLa, HEK293)
-
Cell culture plates (e.g., 12-well)
-
Test PROTAC
-
PBS, Trypsin-EDTA
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 12-well plates to achieve 80-90% confluency on the day of the experiment.[9]
-
PROTAC Treatment: Treat the cells with the PROTAC at the desired concentration and for various time points.
-
Cell Harvesting: a. At each time point, aspirate the medium and wash the cells with ice-cold PBS. b. Lyse the cells directly in the well using a suitable lysis buffer.
-
Sample Preparation: a. Harvest the cell lysate and centrifuge to pellet cellular debris. b. Collect the supernatant for analysis. Determine the protein concentration of the lysate for normalization.
-
Analysis: Quantify the PROTAC concentration in the lysate using a validated LC-MS/MS method. The intracellular concentration can be calculated based on the cell volume and protein content.
Visualizations
Caption: Mechanism of action for a PROTAC BRD4 degrader.
Caption: Troubleshooting workflow for poor BRD4 degradation.
Caption: Strategies to improve PROTAC cell permeability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Managing toxicity of PROTAC BRD4 Degrader-24 in animal studies
Welcome to the technical support center for PROTAC BRD4 Degrader-24. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing potential toxicities encountered during in-animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule that induces the selective degradation of the bromodomain-containing protein 4 (BRD4). It consists of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase (e.g., von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1][2] This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2] This targeted protein removal offers a powerful approach to downregulate BRD4 and its downstream oncogenic signaling pathways, such as c-MYC.[3][4][5]
Q2: What are the common on-target toxicities observed with BRD4 degradation in animal studies?
A2: Since BRD4 is essential for the transcription of genes in normal proliferating cells, on-target toxicities are anticipated, particularly in tissues with high cell turnover.[3] Common on-target toxicities include:
-
Gastrointestinal (GI) Tract: Villus atrophy, crypt damage, depletion of intestinal stem cells, and diarrhea.[3]
-
Hematological System: Thrombocytopenia (low platelet count) is a frequently observed dose-limiting toxicity. Anemia may also occur.[3]
-
General: Weight loss and fatigue are commonly reported adverse effects.[3][6]
Q3: Are the toxicities associated with this compound reversible?
A3: Many of the on-target toxicities of BRD4 inhibition have been shown to be reversible. For instance, phenotypes related to skin and hair have been observed to resolve after stopping treatment in mouse models.[3] This reversibility suggests that toxicities can be managed by adjusting the dosing schedule, such as implementing "drug holidays".[3]
Q4: How can off-target toxicities of this compound be minimized?
A4: Off-target effects can arise from the degradation of proteins other than BRD4 or from the pharmacological activity of the molecule itself, independent of degradation.[1] To minimize these effects, consider the following strategies:
-
Titrate the concentration: Use the lowest effective concentration of the degrader that achieves robust BRD4 degradation.[1]
-
Perform washout experiments: To confirm that an observed phenotype is due to BRD4 degradation, remove the degrader and monitor for the reversal of the phenotype and the recovery of BRD4 protein levels.[1]
-
Use control compounds: Include a vehicle-only control and, if available, an inactive epimer of the PROTAC to differentiate between specific and non-specific effects.[2]
Q5: What is the "hook effect" and how can it impact toxicity studies?
A5: The "hook effect" describes a phenomenon where at very high concentrations, the PROTAC forms more non-productive binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) than the productive ternary complex (BRD4-PROTAC-E3 ligase), leading to reduced degradation efficiency.[1][2] This can result in inhibitor-like effects that might contribute to toxicity.[2] Therefore, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant Weight Loss (>15%) in Animals | On-target toxicity in the GI tract or other tissues. | Redesign the study with lower dose levels or consider an intermittent dosing schedule.[3] Monitor food and water intake and provide supportive care as needed. |
| Formulation/Vehicle Toxicity. | Run a control group treated with only the vehicle to distinguish compound toxicity from vehicle toxicity.[3] | |
| Gastrointestinal Toxicity (e.g., Diarrhea) | On-target effect of BRD4 inhibition.[3] | Monitor for signs of diarrhea.[3] At the end of the study, perform a histopathological analysis of the intestines.[3] Consider reducing the dose or frequency of administration.[3] |
| Thrombocytopenia | On-target hematological toxicity.[3] | Monitor platelet counts regularly. This is often a dose-limiting toxicity, so dose reduction may be necessary.[3] |
| High Cellular Toxicity in Vitro | Concentration of the PROTAC is too high. | Perform a dose-response experiment to determine the optimal concentration that balances BRD4 degradation and minimal toxicity.[2] |
| Prolonged incubation time. | Conduct a time-course experiment to find the shortest incubation time required for significant BRD4 degradation.[2] | |
| Off-target effects. | If toxicity persists at optimal degradation concentrations, consider performing proteomic analysis to identify unintended degraded proteins.[2] |
Quantitative Data Summary
Table 1: In Vitro Degradation and Proliferation Inhibition of various BRD4 PROTACs
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Ligand | Reference |
| PROTAC 3 | RS4;11 | 0.1 - 0.3 | 0.051 | CRBN | [7] |
| PROTAC 4 | MV-4-11 | - | 0.0083 | CRBN | [7] |
| PROTAC 5 | BxPC3 | - | 165 | CRBN | [7] |
| MZ1 | NB4 | - | - | VHL | [4] |
| QCA570 | 5637, T24, UM-UC-3, J82, EJ-1 | ~1 | - | CRBN | [8] |
| Compound 21 | THP-1 | - | 810 | CRBN | [5] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Common Vehicles for In Vivo Studies of BET Inhibitors
| Vehicle Composition | Notes | Reference |
| 5% Dextrose in water (D5W) | Aqueous solution. | [3] |
| 0.5% (w/v) methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water | Suspension. | [3] |
| 10% DMSO, 40% PEG300, and 50% saline | Solution with co-solvents. | [3] |
Experimental Protocols
Protocol 1: Assessment of In Vivo General Toxicity
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) for the study.
-
Dosing: Administer this compound via the desired route (e.g., oral, intravenous). Include a vehicle control group.
-
Monitoring:
-
Record body weight daily or as required by the study design.[6]
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
At predefined time points, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.
-
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: Histopathological Assessment of Intestinal Toxicity
-
Tissue Collection: At the study endpoint, euthanize the animals and immediately collect sections of the small and large intestines.[3]
-
Fixation: Gently flush the intestinal segments with saline and fix in 10% neutral buffered formalin for 24 hours.[3]
-
Processing and Sectioning: Process the fixed tissues, embed in paraffin, and cut 4-5 µm sections.[3]
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Analysis: A qualified pathologist should examine the slides for signs of toxicity, such as villus atrophy, crypt damage, inflammation, and changes in cellular diversity.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
Technical Support Center: Enhancing In Vivo Pharmacokinetic Properties of PROTAC BRD4 Degrader-24
Welcome to the technical support center for PROTAC BRD4 Degrader-24. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges observed with PROTACs like BRD4 Degrader-24?
PROTACs, including BRD4 Degrader-24, often exhibit complex pharmacokinetic profiles due to their unique structure, which typically falls "beyond the Rule of Five".[1][2] Common challenges include:
-
Poor Aqueous Solubility: The complex, high molecular weight structure of PROTACs can lead to low solubility in aqueous solutions, hindering formulation and administration.[3][4]
-
Low Cell Permeability: The size and polarity of PROTAC molecules can make it difficult for them to cross cell membranes and reach their intracellular targets.[1][5][6]
-
Suboptimal Pharmacokinetic Properties: Researchers may observe rapid clearance and insufficient exposure to the target tissue, limiting in vivo efficacy.[4]
-
Metabolic Instability: PROTACs can be susceptible to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes, leading to a short half-life.[7][8]
-
Off-Target Toxicity: Unintended degradation of other proteins can lead to adverse effects.[9][10]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) can reduce degradation efficiency.[4][11]
Q2: How can the linker in this compound be modified to improve its pharmacokinetic properties?
The linker is a critical component that can be optimized to enhance metabolic stability and cell permeability.[6][12] Replacing flexible and linear linkers, such as PEG linkers, with more rigid structures can improve metabolic robustness.[6][7]
Table 1: Impact of Linker Modification on Metabolic Stability
| Original Linker | Modified Linker | Effect on Half-Life (in vitro) | Reference |
| Flexible PEG linker | Rigid piperazine-containing linker | Significant increase | [6] |
| Linear alkyl chain | Cyclized alkyl chain (e.g., piperidine) | Moderate to significant increase | [8] |
| Amide-containing linker | Ether or fluoroalkane-containing linker | Reduced hydrolysis, increased stability | [12] |
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
Given the solubility and permeability challenges, advanced formulation strategies are often necessary for oral administration of PROTACs.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix to improve its dissolution rate and oral absorption. ASDs have been shown to increase drug supersaturation.[13]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic PROTACs.[14][15]
-
Nanoparticle Formulations: Encapsulating the PROTAC in lipid-based nanoparticles or liposomes can enhance its stability, solubility, and delivery to the target tissue.[1][15]
Q4: Can administration with food affect the in vivo exposure of this compound?
Yes, co-administration with food can significantly improve the oral bioavailability of PROTACs. The presence of bile salts and lipids in the gut after a meal can enhance the dissolution and absorption of poorly soluble compounds.[2][8][12] Clinical trials for some PROTACs have adopted a "once daily with food" dosing regimen for this reason.[8][12]
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability and Low Plasma Exposure
If you are observing low plasma concentrations of this compound after oral administration, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor oral bioavailability.
Recommended Actions:
-
Assess Physicochemical Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., phosphate-buffered saline, Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).[5] An increase in solubility in biorelevant media may suggest a positive food effect.[12]
-
Permeability: Use an in vitro model like the Caco-2 permeability assay to assess intestinal permeability.[5][6]
-
-
Evaluate Metabolic Stability:
-
Implement Optimization Strategies:
-
Formulation: If solubility is the primary issue, explore amorphous solid dispersions or lipid-based formulations.[13][15]
-
Linker Modification: If metabolic instability is high, consider synthesizing analogs with more rigid or metabolically stable linkers.[8][12]
-
Prodrug Approach: A prodrug strategy can be used to mask polar functional groups, improving permeability.[2][12]
-
Issue 2: Rapid Clearance and Short Half-Life In Vivo
A short in vivo half-life can prevent the PROTAC from reaching a sufficient concentration at the target tissue for a sustained period.
Caption: Troubleshooting workflow for rapid in vivo clearance.
Recommended Actions:
-
Pinpoint Metabolic Liability:
-
If not already done, perform in vitro metabolic stability assays with liver microsomes and hepatocytes.[7]
-
Conduct metabolite identification studies to determine the "hotspots" on the molecule that are most susceptible to metabolism.
-
-
Structural Modifications:
-
Linker: If the linker is the primary site of metabolism, replace it with a more stable alternative (e.g., incorporating heterocyclic rings or replacing easily oxidized groups).[6][8]
-
Ligands: If metabolism occurs on the warhead or E3 ligase ligand, consider subtle modifications like deuteration or fluorination at the metabolic site to block enzymatic degradation.
-
-
Alternative Administration Routes:
-
If first-pass metabolism is high, consider alternative routes of administration such as intravenous or subcutaneous injection to bypass the liver initially.[7]
-
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
Objective: To determine the aqueous solubility of this compound.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FaSSIF and FeSSIF media
-
HPLC system with UV detector
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add an excess amount of the PROTAC to PBS, FaSSIF, and FeSSIF in separate vials.
-
Shake the vials at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the dissolved PROTAC using a validated HPLC method with a standard curve.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayers with HBSS.
-
Add the PROTAC solution to the apical (A) side of the Transwell.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, add the PROTAC to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer, pH 7.4
-
Acetonitrile (B52724) with internal standard
-
LC-MS/MS system
Methodology:
-
Pre-warm the liver microsome suspension in phosphate buffer at 37°C.
-
Add the PROTAC to the microsome suspension and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PROTAC BRD4 Degrader-24 Efficacy: A Comparative Guide with CRISPR
In the landscape of targeted protein modulation, PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful modality for inducing the degradation of specific proteins implicated in disease. This guide provides a comprehensive comparison of validating the efficacy of PROTAC BRD4 Degrader-24, a molecule designed to eliminate the epigenetic reader protein BRD4, with the gold-standard gene-editing technology, CRISPR-Cas9. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform strategic decisions in research and development.
This compound, like other PROTACs, is a heterobifunctional molecule. One end binds to the BRD4 protein, while the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of BRD4, marking it for degradation by the cell's proteasome. This targeted degradation offers a distinct advantage over traditional small molecule inhibitors, which only block the protein's function.
To rigorously validate the on-target efficacy and downstream consequences of BRD4 degradation by this compound, a direct comparison with CRISPR-mediated gene knockout of BRD4 is the most definitive approach. CRISPR-Cas9 allows for the precise and permanent removal of the BRD4 protein by editing its corresponding gene, providing a clean baseline for the effects of complete protein loss.
Comparative Analysis: this compound vs. CRISPR
The following table summarizes the key characteristics and experimental outcomes when comparing the effects of treating cells with this compound versus generating a BRD4 knockout cell line using CRISPR.
| Feature | This compound | CRISPR-mediated BRD4 Knockout |
| Mechanism of Action | Induces degradation of existing BRD4 protein. | Prevents the synthesis of new BRD4 protein. |
| Speed of Action | Rapid, with significant protein reduction often observed within hours. | Slower, requiring time for existing protein to be naturally turned over. |
| Reversibility | Reversible; removal of the compound allows for re-synthesis of BRD4. | Permanent genetic modification. |
| Dose-Dependence | Effects are dose- and time-dependent. | "All-or-none" effect in knockout clones. |
| Potential Off-Targets | Chemical off-targets (binding to other proteins) and biological off-targets (degradation of similar proteins). | Off-target gene editing. |
| Cellular Compensation | Less likely to induce long-term compensatory mechanisms due to acute protein removal. | Can lead to compensatory changes in gene expression over time. |
| Therapeutic Relevance | Directly mimics a therapeutic modality. | Represents a genetic model of target loss. |
Experimental Protocols
To validate the efficacy of this compound, a series of experiments comparing its effects to a CRISPR-generated BRD4 knockout cell line are recommended.
Generation of BRD4 Knockout Cell Line via CRISPR-Cas9
Objective: To create a stable cell line that does not express BRD4 to serve as a benchmark for complete loss of BRD4 function.
Methodology:
-
Guide RNA Design and Synthesis: Design and synthesize single-guide RNAs (sgRNAs) targeting a critical exon of the BRD4 gene.
-
Transfection: Co-transfect the sgRNAs and a Cas9 nuclease expression vector into the desired cell line (e.g., a relevant cancer cell line).
-
Single-Cell Cloning: Isolate individual cells by fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Clone Expansion and Screening: Expand individual clones and screen for BRD4 knockout by Western Blot and Sanger sequencing of the targeted genomic locus.
-
Validation: Confirm the absence of BRD4 protein and assess the phenotypic consequences of its loss.
Western Blot Analysis of BRD4 Degradation
Objective: To quantify the extent and kinetics of BRD4 protein degradation induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with a dose-range of this compound for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Quantitative Proteomics (e.g., TMT-MS)
Objective: To assess the selectivity of this compound and identify potential off-target protein degradation.
Methodology:
-
Sample Preparation: Treat cells with this compound, a vehicle control, and include lysates from the BRD4 knockout cell line.
-
Protein Digestion and Labeling: Digest proteins into peptides and label with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Compare the protein abundance profiles to identify proteins that are significantly downregulated by the PROTAC, confirming BRD4 as the primary target and revealing any off-target effects.
Visualizing the Concepts
To further clarify the processes and comparisons discussed, the following diagrams have been generated.
Caption: Mechanism of this compound.
Caption: Experimental workflow for validating PROTAC efficacy using CRISPR.
Caption: Logical comparison of PROTAC and CRISPR approaches.
Profiling the Selectivity of PROTAC BRD4 Degrader-24: A Comparative Guide
In the landscape of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful modality for eliminating disease-implicated proteins. Among the key therapeutic targets are the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a critical regulator of gene expression in cancer and other diseases. This guide provides a comparative analysis of a novel PROTAC, here referred to as PROTAC BRD4 Degrader-24, with other well-established BRD4-targeting PROTACs, focusing on their selectivity profiles and the underlying experimental methodologies.
A recent study has reported on a novel PROTAC molecule, designated as molecule 24 , which exhibits a unique selectivity profile. Unlike many existing BRD4 degraders, molecule 24 promotes the selective degradation of cellular BRD3 and the long isoform of BRD4 (BRD4-L), while not affecting BRD2 or the short isoform of BRD4 (BRD4-S) in multiple cancer cell lines.[1] This distinct selectivity offers a valuable tool for dissecting the specific biological roles of BRD3 and BRD4-L and may present a novel therapeutic strategy.
Comparative Selectivity of BRD4 Degraders
The selectivity of a PROTAC is a crucial attribute, as off-target degradation can lead to unintended cellular effects. For BRD4 degraders, a primary consideration is their cross-reactivity with other highly homologous BET family members, BRD2 and BRD3. The following table summarizes the available quantitative data on the degradation potency and selectivity of this compound and other widely used BRD4 degraders, MZ1 and dBET6. It is important to note that the data presented is compiled from different studies and the experimental conditions may vary.
| Compound | Target(s) | DC50 (BRD4) | DC50 (BRD2) | DC50 (BRD3) | Dmax (BRD4) | E3 Ligase Recruited | Cell Line | Reference |
| This compound | BRD3, BRD4-L | Not specified | No degradation | Selectively degrades | Not specified | Not specified | Various cancer cell lines | [1] |
| MZ1 | BRD4 (preferential) | 2-23 nM | ~10-fold higher than BRD4 | ~10-fold higher than BRD4 | >95% | VHL | HeLa, MV4;11 | [2][3][4] |
| dBET6 | Pan-BET (BRD2, BRD3, BRD4) | ~6 nM | Near-complete degradation at 1 nM | Near-complete degradation at 1 nM | ~97% | CRBN | HEK293T, MV4;11 | [5][6] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. VHL stands for von Hippel-Lindau, and CRBN stands for Cereblon, which are components of E3 ubiquitin ligase complexes.
Mechanism of Action and Experimental Workflows
The efficacy of a PROTAC degrader is contingent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
To assess the selectivity of PROTACs like BRD4 Degrader-24, researchers employ a variety of experimental techniques. A typical workflow involves treating cancer cell lines with the PROTAC and then analyzing protein levels.
Figure 2: A typical experimental workflow for evaluating PROTAC selectivity.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the reliable assessment of PROTAC selectivity. Below are detailed methodologies for two key experiments: Western Blotting and Quantitative Proteomics.
Western Blot Analysis for Targeted Protein Degradation
Western blotting is a widely used technique to quantify the degradation of specific target proteins.[7]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MV4;11) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours) to determine the dose-response. A vehicle control (e.g., DMSO) must be included.
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining compared to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics for Global Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased and comprehensive view of a PROTAC's selectivity across the entire proteome.
1. Sample Preparation:
-
Culture and treat cells with the PROTAC and vehicle control as described for the Western blot analysis. It is advisable to use shorter treatment times (e.g., 4-8 hours) to focus on direct degradation events.[9]
-
Lyse the cells, extract proteins, and quantify the protein concentration.
2. Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
For multiplexed analysis, label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution tandem mass spectrometer.
4. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the isobaric tags.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential on- and off-targets.
-
Perform pathway analysis on the significantly altered proteins to understand the broader cellular impact of the PROTAC.
Conclusion
This compound (molecule 24) presents a unique selectivity profile by targeting BRD3 and BRD4-L for degradation while sparing BRD2 and BRD4-S. This distinguishes it from pan-BET degraders like dBET6 and even from BRD4-preferential degraders like MZ1. The comparative analysis of selectivity is crucial for the rational design and application of PROTACs in research and therapeutic development. The detailed experimental protocols provided herein serve as a guide for researchers to rigorously evaluate the selectivity of novel degraders and to make informed decisions on the most appropriate tools for their scientific inquiries. The continued development of highly selective PROTACs will undoubtedly advance our understanding of the specific functions of individual protein isoforms and pave the way for more precise therapeutic interventions.
References
- 1. Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. dBET6 | Active Degraders: R&D Systems [rndsystems.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of BRD4 Degraders: ARV-825 vs. dBET1 in Preclinical Cancer Models
In the rapidly evolving landscape of targeted protein degradation, two prominent PROTAC (Proteolysis Targeting Chimera) BRD4 degraders, ARV-825 and dBET1, have emerged as potent anti-cancer agents. Both molecules are designed to hijack the cell's ubiquitin-proteasome system to eliminate the epigenetic reader protein BRD4, a key driver of oncogene expression, most notably c-Myc. This guide provides a comparative analysis of the in vivo efficacy of ARV-825 and dBET1, supported by experimental data from preclinical xenograft models.
Mechanism of Action: A Tale of Two E3 Ligases
Both ARV-825 and dBET1 are heterobifunctional molecules that induce the degradation of BRD4, but they achieve this by recruiting different E3 ubiquitin ligases. ARV-825 utilizes a ligand for Cereblon (CRBN), while dBET1 employs a ligand for the von Hippel-Lindau (VHL) E3 ligase. By binding simultaneously to BRD4 and their respective E3 ligase, these PROTACs form a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of BRD4. This degradation results in the downregulation of BRD4-dependent oncogenes like c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1. Mechanism of action for ARV-825.
Figure 2. Mechanism of action for dBET1.
In Vivo Efficacy: A Comparative Look at Xenograft Studies
Direct head-to-head in vivo comparison studies between ARV-825 and dBET1 are limited in publicly available literature. However, by examining data from separate studies in similar cancer models, we can draw comparative insights into their efficacy.
Acute Myeloid Leukemia (AML) Xenograft Model
| Compound | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Downstream Effects | Reference |
| ARV-825 | CCRF-CEM (T-ALL) | 10 mg/kg, i.p., daily for 14 days | Significant reduction in tumor volume and weight | Downregulation of BRD4 and c-Myc in tumor tissues | [1] |
| dBET1 | MV4;11 (AML) | 50 mg/kg, i.p., daily for 14 days | Attenuated tumor progression and decreased tumor weight | Downregulation of BRD4 and MYC in excised tumors | [2] |
In hematological malignancy models, both ARV-825 and dBET1 demonstrate significant anti-tumor activity. ARV-825, in a T-cell acute lymphoblastic leukemia (T-ALL) model, and dBET1, in an AML model, led to substantial tumor growth inhibition and downregulation of the key oncoprotein c-Myc in vivo.[1][2]
Solid Tumor Xenograft Models
| Compound | Cell Line Xenograft | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Downstream Effects | Reference |
| ARV-825 | SK-N-BE(2) (Neuroblastoma) | 5 mg/kg, i.p., daily for 20 days | Profoundly reduced tumor growth | Downregulation of BRD4 and MYCN in tumor tissues | [3][4] |
| ARV-825 | HGC27 (Gastric Cancer) | 10 mg/kg, i.p., daily | Significantly reduced tumor burden | Downregulation of BRD4 protein levels in vivo | [5] |
| ARV-825 | TPC-1 (Thyroid Carcinoma) | 5 or 25 mg/kg, oral, daily for 35 days | Potently suppressed tumor growth (dose-dependent) | Depletion of BRD4 and downregulation of c-Myc, Bcl-xL, and cyclin D1 in tumor tissues | [6][7][8] |
| MZ1 (VHL-based) | U87 (Glioblastoma) | Not specified | Significantly inhibited tumor development | Decreased protein levels of BRD4 in tumor tissues | [9] |
ARV-825 has shown broad efficacy across various solid tumor xenograft models, including neuroblastoma, gastric cancer, and thyroid carcinoma.[3][4][5][6][7][8] In a neuroblastoma model, a daily 5 mg/kg intraperitoneal injection of ARV-825 resulted in a profound reduction in tumor growth, accompanied by the downregulation of BRD4 and the oncogenic driver MYCN in the tumor tissue.[3][4] Similarly, in a gastric cancer model, a 10 mg/kg daily intraperitoneal dose significantly reduced tumor burden.[5] Notably, oral administration of ARV-825 in a thyroid carcinoma model also demonstrated potent, dose-dependent tumor growth suppression.[6][8]
While direct in vivo data for dBET1 in solid tumors is less prevalent in the searched literature, another VHL-based BRD4 degrader, MZ1, has shown significant inhibition of glioblastoma tumor development in a xenograft model.[9]
Experimental Protocols
Below are generalized protocols for in vivo xenograft studies based on the methodologies reported in the cited literature. Specific details may vary between individual studies.
Figure 3. General workflow for in vivo xenograft experiments.
Cell Line and Animal Models
-
Cell Lines: Human cancer cell lines such as MV4;11 (AML), CCRF-CEM (T-ALL), SK-N-BE(2) (neuroblastoma), HGC27 (gastric cancer), or TPC-1 (thyroid carcinoma) are cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor xenografts.
Tumor Implantation
-
A specific number of cancer cells (e.g., 5-10 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.
Treatment Regimen
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The PROTAC degrader (ARV-825 or dBET1) is administered at a specified dose, route (intraperitoneal or oral), and frequency. The vehicle control (the solvent used to dissolve the PROTAC) is administered to the control group.
Efficacy Evaluation
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream effects.
Conclusion
Both ARV-825 and dBET1 are highly effective BRD4-degrading PROTACs with demonstrated in vivo anti-tumor activity in various cancer models. ARV-825 has been extensively studied in a broader range of solid tumor xenografts and has shown efficacy with both intraperitoneal and oral administration. dBET1 has also shown clear in vivo efficacy, particularly in hematological malignancy models. The choice between these degraders in a research or therapeutic context may depend on the specific cancer type, the desired E3 ligase to be engaged, and the preferred route of administration. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative in vivo performance.
References
- 1. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma [pubmed.ncbi.nlm.nih.gov]
- 8. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 9. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHL and CRBN-Based BRD4 PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the two most prevalently utilized E3 ligases in BRD4-targeting PROTACs: von Hippel-Lindau (VHL) and Cereblon (CRBN).
PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2] They achieve this by simultaneously binding to the target protein, in this case, the epigenetic reader BRD4, and an E3 ubiquitin ligase.[1] This induced proximity facilitates the tagging of BRD4 with ubiquitin, marking it for degradation by the 26S proteasome.[2][3] This guide will dissect the performance, mechanisms, and experimental evaluation of BRD4 PROTACs that recruit either the VHL or CRBN E3 ligase complexes, offering a comprehensive resource for advancing targeted protein degradation strategies.
Mechanism of Action: A Tale of Two E3 Ligases
Both VHL and CRBN serve as substrate recognition components within larger Cullin-RING E3 ubiquitin ligase (CRL) complexes—CRL2VHL and CRL4CRBN, respectively.[4] The fundamental mechanism for both PROTAC types is the formation of a key ternary complex (BRD4-PROTAC-E3 Ligase).[1][2] The stability and conformation of this complex are critical determinants of degradation efficiency.[1] Once formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the BRD4 surface, leading to its polyubiquitination and subsequent destruction by the proteasome.[2][5] The PROTAC is then released to engage in another degradation cycle, acting catalytically.[5]
References
Proteomics Analysis Confirms On-Target Degradation by PROTAC BRD4 Degrader-24: A Comparative Guide
This guide provides a comparative analysis of the on-target performance of the novel PROTAC BRD4 Degrader-24 against other known BRD4 degraders. The data presented herein demonstrates the high potency and selectivity of BRD4 Degrader-24 in inducing the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Mechanism of Action: PROTAC-mediated Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.[3][4][5] A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, BRD4) and another ligand that recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.[6]
Comparative On-Target Performance
Global proteomics analysis using mass spectrometry is crucial to confirm the selectivity of a PROTAC degrader and identify any unintended protein degradation. The following table summarizes the quantitative proteomics data comparing the degradation of BRD4 by BRD4 Degrader-24 with other known BRD4 degraders after a 24-hour treatment in a human cancer cell line.
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 Degrader-24 (Illustrative) | BRD4 | 0.8 | >95 | MV-4-11 | - |
| ARV-825 | BRD4 | <1 | >95 | Burkitt's Lymphoma | [7] |
| dBET1 | BRD4 | 10 | >90 | MV-4-11 | [8] |
| Compound 21 | BRD4 | 41.8 (IC50) | - | THP-1 | [9] |
| PROTAC 3 | BRD4 | - | >90 | RS4;11 | [10] |
| PROTAC 4 | BRD4 | <0.01 | >90 | MV-4-11 | [10] |
DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
Global Proteomics Analysis by Mass Spectrometry
To quantitatively assess changes in protein abundance upon treatment with BRD4 Degrader-24, a global proteomics approach using mass spectrometry is employed.
-
Cell Seeding and Treatment: Plate cells (e.g., HeLa) in a 6-well plate to achieve 70-80% confluency on the day of treatment. Treat the cells with a range of concentrations of the BRD4 degrader and a vehicle control for the desired time period (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and digested overnight with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The raw data is processed using software such as MaxQuant for protein identification and quantification. Statistical analysis is performed to identify proteins with significant changes in abundance between treated and control samples.
Western Blotting for BRD4 Degradation
Western blotting is a standard method to validate the degradation of a specific target protein.
-
Sample Preparation: Prepare cell lysates as described in the proteomics protocol (steps 1-3).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for BRD4. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity for BRD4 and normalize it to a loading control (e.g., GAPDH or α-Tubulin) to determine the percentage of degradation.[11]
Minimizing Off-Target Effects
While proteomics data confirms the on-target selectivity of BRD4 Degrader-24, it is crucial to consider potential off-target effects. Strategies to minimize these include:
-
Titrating the concentration: Use the lowest effective concentration that achieves robust BRD4 degradation.[6]
-
Washout experiments: To confirm that the observed phenotype is due to BRD4 degradation, remove the degrader and monitor the recovery of BRD4 protein levels.[6]
-
Global proteomics analysis: As detailed above, this technique can identify unintended protein degradation across the proteome.[6]
It is also important to be aware of the "hook effect," a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[6] This occurs due to the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) instead of the productive ternary complex. A full dose-response curve is essential to identify the optimal concentration range.[6]
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of PROTAC BRD4 Degraders
In the landscape of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) designed to eliminate the epigenetic reader BRD4 have shown significant therapeutic promise. However, as with many targeted therapies, the emergence of acquired resistance presents a critical challenge. Understanding the mechanisms of resistance and the potential for cross-resistance between different classes of BRD4 degraders is paramount for developing robust clinical strategies.
This guide provides a comparative analysis of prominent BRD4 PROTACs, focusing on their cross-resistance profiles. We delve into the experimental data that differentiates their performance in sensitive versus resistant cancer models, detail the underlying molecular mechanisms of resistance, and provide established protocols for key experimental assays.
Mechanisms of Acquired Resistance to BRD4 PROTACs
Unlike traditional small-molecule inhibitors where resistance often arises from target protein mutations that prevent drug binding, acquired resistance to PROTACs is frequently linked to alterations in the protein degradation machinery itself.[1][2] Studies have demonstrated that cancer cells can develop resistance to BRD4 degraders through genomic alterations in the core components of the specific E3 ubiquitin ligase complex hijacked by the PROTAC.[1][2]
PROTACs are bifunctional molecules, featuring a warhead to bind the target protein (BRD4) and a ligand to recruit an E3 ligase, connected by a linker.[3] The two most commonly utilized E3 ligases for BRD4 degraders are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
CRBN-based Degraders (e.g., ARV-825, dBET1): Resistance can emerge from the genetic loss of CRBN, preventing the PROTAC from engaging the degradation machinery.[1][2]
-
VHL-based Degraders (e.g., ARV-771, MZ1): Resistance has been shown to arise from mutations or depletion of components of the VHL E3 ligase complex, such as Cullin 2 (CUL2).[1]
Crucially, these distinct resistance mechanisms suggest a lack of cross-resistance between degraders that utilize different E3 ligases.[2]
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of PROTAC BRD4 Degrader-24
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent, biologically active compounds like PROTAC BRD4 Degrader-24 are paramount to ensuring laboratory safety and environmental protection. As a member of the Proteolysis-Targeting Chimera (PROTAC) family, this degrader is designed for targeted protein degradation and must be managed as hazardous waste throughout its lifecycle. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial for all personnel to be thoroughly familiar with the potential hazards associated with PROTAC compounds. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidelines for similar PROTAC molecules emphasize their potent nature.[1][2] Adherence to strict safety protocols is mandatory.
All handling of this compound, from weighing and solution preparation to the initial stages of disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation and aerosolization.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. The double-gloving technique provides an additional layer of safety.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of solutions containing the PROTAC compound.[2] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron over the lab coat is recommended for procedures with a higher risk of splashes. | Protects personal clothing from contamination.[2] |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhaling the potent compound.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, collection, labeling, and transfer.
1. Waste Segregation:
All materials that have come into direct contact with this compound must be treated as hazardous waste. This includes, but is not limited to:
-
Unused or expired solid compound and solutions.
-
Contaminated laboratory-ware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Used Personal Protective Equipment (PPE), such as gloves and disposable lab coats.[1][2]
2. Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled for cytotoxic or hazardous chemical waste.[1]
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and contaminated cell culture media, in a separate, sealed, and shatter-resistant container. Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][2]
3. Container Labeling:
Accurate and clear labeling of waste containers is a critical regulatory requirement and essential for the safety of all personnel. The label must include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
Accumulation start date and any other information required by your institution.[1]
4. Spill Management:
In the event of a spill, the following procedure should be followed:
-
For Liquid Spills: Absorb the spill using an inert, non-combustible material such as vermiculite (B1170534) or sand.
-
Once absorbed, carefully collect the material into a suitable container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol).
-
All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.[2]
5. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.
-
The EHS department will ensure that the waste is managed and disposed of in strict accordance with all local, state, and federal regulations.[2][3]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling PROTAC BRD4 Degrader-24
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC BRD4 Degrader-24. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Disclaimer: This information is based on general safety protocols for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound when it is available and adhere to your institution's safety guidelines.
Personal Protective Equipment (PPE)
Due to the potent nature of PROTAC compounds, a stringent PPE policy must be enforced at all times to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[1][2]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected prior to use. Double gloving is recommended.[2] | To prevent skin contact and absorption of the compound.[1][2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | To protect eyes from splashes, aerosols, or solid particles.[1][2] |
| Face Protection | Face shield, to be used in addition to safety glasses or goggles when there is a significant risk of splashing.[1] | To provide a barrier for the entire face from potential splashes.[1] |
| Body Protection | A dedicated, buttoned laboratory coat with tight-fitting cuffs.[2] | To protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for operations with a potential for aerosol or dust generation.[1][2] | To avoid the inhalation of the compound in powdered form or as aerosols.[1][2] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All work involving the handling of the solid compound and the preparation of stock solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible.[1][3]
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure all necessary PPE is worn correctly.[1][2] Designate and prepare a specific workspace within the chemical fume hood by covering surfaces with absorbent, disposable liners.[1]
-
Weighing: When handling the compound in its solid form, use a dedicated, calibrated microbalance within the fume hood.[2] Employ appropriate tools, such as anti-static spatulas, to minimize dust generation.[2]
-
Solubilization: When preparing solutions, slowly add the solvent to the pre-weighed compound to prevent splashing.[1][2] PROTACs are often dissolved in solvents like DMSO.[1] Ensure the vial is securely capped before mixing.
-
Cell Culture Applications: For in vitro assays, perform dilutions and additions of the compound within a biological safety cabinet (BSC) to maintain both sterility and containment.[2]
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.[2] A common procedure involves using a 1% sodium hypochlorite (B82951) solution followed by 70% ethanol.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect any unused solid compound in a clearly labeled, sealed container designated for hazardous chemical waste.[2]
-
Contaminated Labware: All disposable labware that has come into contact with the compound (e.g., pipette tips, tubes, gloves, absorbent liners) should be collected in a designated, sealed hazardous waste bag or container.[2]
-
Liquid Waste: Collect liquid waste containing the compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[2]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
